molecular formula C6H10N2O2S2 B2642598 5-Ethylthiophene-2-sulfonohydrazide CAS No. 78380-36-6

5-Ethylthiophene-2-sulfonohydrazide

Cat. No.: B2642598
CAS No.: 78380-36-6
M. Wt: 206.28
InChI Key: ZOYGRWDTBMUPTL-UHFFFAOYSA-N
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Description

5-Ethylthiophene-2-sulfonohydrazide is a useful research compound. Its molecular formula is C6H10N2O2S2 and its molecular weight is 206.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethylthiophene-2-sulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S2/c1-2-5-3-4-6(11-5)12(9,10)8-7/h3-4,8H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYGRWDTBMUPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Protocol for synthesizing sulfonamides using 5-Ethylthiophene-2-sulfonohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Advantage

In modern medicinal chemistry, the "benzene-to-thiophene" exchange is a classic bioisosteric strategy.[1] Thiophene rings offer distinct electronic properties (electron-rich) and altered lipophilicity (


) compared to phenyl rings, often improving metabolic stability and potency in sulfonamide-based drugs (e.g., diuretics, carbonic anhydrase inhibitors).[1]

This guide details the use of 5-Ethylthiophene-2-sulfonohydrazide as a superior sulfonylating agent.[1] Unlike traditional sulfonyl chlorides, which are moisture-sensitive and corrosive, this sulfonohydrazide is a stable solid that allows for Direct Oxidative Coupling (DOC) with amines.[1] This route avoids the generation of HCl and accommodates acid-sensitive functional groups.

Chemical Profile: The Reagent

This compound acts as a "masked" sulfonyl source.[1] Under oxidative conditions, it releases diimide (


) and nitrogen gas to generate the active sulfonyl species.
PropertySpecification
IUPAC Name This compound
CAS Number 78380-36-6
Molecular Weight 206.29 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in

Stability Stable at RT; Decomposes >100°C (gas evolution)
Handling Store under inert atmosphere (Argon/N2) recommended to prevent slow oxidation.[1][2]

Methodology: Experimental Protocols

Protocol A: The "Green" Iodine-Mediated Coupling (Standard)

Best for: Primary and secondary amines, high-throughput screening, and metal-free requirements.[1]

Principle: Molecular Iodine (


) acts as a catalyst/oxidant to convert the hydrazide into a sulfonyl radical/cation intermediate, which traps the amine.[1] TBHP serves as the terminal oxidant to regenerate Iodine.

Reagents:

  • This compound (1.0 equiv)[1]

  • Target Amine (1.2 equiv)[1]

  • Catalyst:

    
     (20 mol%)[1]
    
  • Oxidant: TBHP (tert-Butyl hydroperoxide, 70% aq.[1] solution) (2.0 equiv)

  • Solvent: Water or Ethyl Acetate (biphasic systems work well)[1]

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a stir bar, add This compound (1.0 mmol, 206 mg) and the Target Amine (1.2 mmol).

  • Solvent: Add solvent (3.0 mL). If the amine is a solid, ensure partial dissolution.

  • Catalyst Addition: Add

    
     (0.2 mmol, 50 mg). The solution will turn dark brown/red.
    
  • Oxidant Addition (CRITICAL): Add TBHP (2.0 mmol) dropwise over 5 minutes.

    • Observation: You will observe mild effervescence (

      
       gas evolution).[1] This is the Self-Validating  signal that the hydrazide is activating.[1]
      
  • Reaction: Seal the vial (with a pressure-relief cap or needle vent) and heat to 80°C for 4–6 hours.

    • Endpoint: The dark iodine color often fades to a lighter orange/yellow as the reaction completes and iodine is consumed/cycled.

  • Workup: Cool to RT. Quench with sat.

    
     (sodium thiosulfate) to remove residual iodine (color changes to clear/pale yellow).[1] Extract with EtOAc (
    
    
    
    ).[1]
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    
Protocol B: Copper-Catalyzed Aerobic Coupling (Advanced)

Best for: Sterically hindered amines, anilines, or when Iodine fails.[1]

Principle: A Single Electron Transfer (SET) mechanism where Copper(II) facilitates the radical generation.[1]

Reagents:

  • Hydrazide (1.0 equiv)[1]

  • Amine (1.5 equiv)[1][3]

  • Catalyst:

    
     or 
    
    
    
    (10–20 mol%)[1]
  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: DMSO or DMF[1]

Procedure:

  • Combine Hydrazide, Amine, Base, and Cu-catalyst in a tube.

  • Add DMSO.[3]

  • Aeration: The reaction requires Oxygen.[1] Do not purge with Argon. Leave the tube open to air or attach an

    
     balloon.
    
  • Heat to 100°C for 12 hours.

  • Dilute with water (exothermic!) and extract with EtOAc.

Mechanistic Insight & Visualization[1]

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via a simple nucleophilic attack.[1] It involves the formation of a transient Sulfonyl Radical .[1]

G Hydrazide 5-Ethylthiophene- 2-sulfonohydrazide Intermediate1 Diazene Intermediate (R-SO2-N=NH) Hydrazide->Intermediate1 Oxidation Oxidant Oxidant (I2/TBHP or Cu/O2) Oxidant->Intermediate1 Radical Sulfonyl Radical (R-SO2•) Intermediate1->Radical - H• Gas N2 Gas (Byproduct) Intermediate1->Gas Decomposition Product Thiophene Sulfonamide Radical->Product + Amine (Coupling) Amine Target Amine (R'-NH2) Amine->Product

Figure 1: Mechanistic pathway of oxidative sulfonylation. The evolution of Nitrogen gas is the irreversible driving force of the reaction.

The Self-Validating System (Troubleshooting)

Use these sensory cues to validate the reaction in real-time without needing HPLC at every step.

ObservationDiagnosisCorrective Action
No Gas Evolution upon oxidant additionHydrazide is not oxidizing.[1]Check oxidant quality (TBHP degrades over time). Ensure temp is >60°C.
Persistent Dark Purple Color (Protocol A)Iodine is not cycling; Reaction stalled.[1]Add more TBHP (oxidant) to regenerate Iodine species.
Precipitate forms immediately Likely the salt of the Amine + Hydrazide (acid-base).[1]Increase temperature to dissociate the salt and allow oxidation to proceed.
Low Yield / Complex Mixture Radical dimerization (homocoupling).[1]Add the Amine in excess (1.5–2.0 equiv) to trap the radical efficiently.[1]

References

  • Iodine-Catalyzed Sulfonylation: Chen, J., et al. (2019).[1][4] "Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides."[1][4][5] RSC Advances.

  • Electrochemical & Oxidative Methods: Laudadio, G., et al. (2019). "Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols." Chemical Science.

  • Copper-Catalyzed Cross Coupling: Feng, G., et al. (2022).[1] "Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles." RSC Advances.

  • Thiophene Medicinal Importance: Shah, P., & Verma, P. K. (2018). "Therapeutic importance of synthetic thiophene." Chemistry Central Journal.

Sources

Strategic Utilization of 5-Ethylthiophene-2-sulfonohydrazide in Medicinal Chemistry

[1]

Abstract

This application note details the synthetic utility of 5-Ethylthiophene-2-sulfonohydrazide (CAS: 78380-36-6) , a versatile organosulfur building block.[1] Unlike traditional sulfonyl chlorides, which are moisture-sensitive and harsh, this sulfonohydrazide offers a stable, solid-state alternative for introducing the (5-ethylthiophen-2-yl)sulfonyl pharmacophore.[1] This guide outlines two primary reaction pathways: (1) Oxidative Amidation for sulfonamide synthesis and (2) C–H Functionalization of indoles, alongside mechanistic insights into desulfitative cross-coupling capabilities.[1]

Introduction: The Thiophene Advantage

The thiophene ring is a bioisostere of benzene, frequently employed in drug design to improve lipophilicity and metabolic stability. The addition of the 5-ethyl group enhances the hydrophobic interaction of the molecule within protein binding pockets, making this specific derivative highly relevant for kinase inhibitors and diuretic development.

However, the direct handling of 5-ethylthiophene-2-sulfonyl chloride can be problematic due to hydrolytic instability.[1] The corresponding sulfonohydrazide serves as a robust surrogate, capable of generating sulfonyl radicals (


1

Mechanistic Pathways

Understanding the divergence in reactivity is critical for experimental design.[1] The sulfonohydrazide moiety can react via two distinct pathways depending on the catalyst and temperature.

Path A: Sulfonyl Radical Formation (Retention of )

Under oxidative conditions (e.g.,


1
Path B: Desulfitative Decomposition (Loss of )

In the presence of Palladium catalysts or high heat, the intermediate sulfonyl species extrudes

2

ReactionPathwaysSubstrate5-Ethylthiophene-2-sulfonohydrazideInterSulfonyl Radical(R-SO2•)Substrate->InterOxidation (-N2)PathAPath A: Retention(C-S or N-S Bond)Inter->PathATrap withAmine/OlefinPathBPath B: Desulfitation(C-C Bond)Inter->PathBPd Cat / Heat(-SO2)ProductA1Sulfonamides(Drug Scaffolds)PathA->ProductA1ProductA2SulfonylatedHeterocyclesPathA->ProductA2ProductBBiaryls / Heck-typeProductsPathB->ProductB

Figure 1: Divergent reaction pathways for sulfonohydrazides. Path A retains the sulfur moiety for sulfone/sulfonamide synthesis, while Path B extrudes gas to form C-C bonds.

Protocol 1: Metal-Free Synthesis of Sulfonamides

Application: Direct synthesis of sulfonamides from amines without using acid chlorides.[1] Mechanism: Iodine-catalyzed oxidative coupling.[1][3] Green Chemistry: Uses water/ethyl acetate; avoids toxic transition metals.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Molecular Iodine (

    
    ) (20 mol%)[1]
    
  • Oxidant: TBHP (tert-Butyl hydroperoxide, 70% aq.[1] solution) (2.0 equiv)

  • Solvent: Water or Ethyl Acetate (EtOAc)[1]

Step-by-Step Methodology
  • Charge: To a reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol) and the target amine (1.2 mmol).

  • Catalyst Addition: Add

    
     (0.2 mmol) followed by the solvent (2.0 mL).
    
  • Oxidant Addition: Dropwise add TBHP (2.0 mmol) at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) for 4–6 hours.

    • Visual Check: The evolution of nitrogen gas (bubbling) indicates the decomposition of the hydrazide is proceeding.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to quench excess iodine (color changes from dark brown to clear/yellow).[1]
    
  • Extraction: Extract with EtOAc (

    
     mL). Wash combined organics with brine.[1]
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel column chromatography (Hexane/EtOAc gradient).
    

Why this works: The iodine oxidizes the hydrazide to a sulfonyl iodide/radical intermediate, which is highly electrophilic toward the amine. TBHP regenerates the iodine, closing the catalytic cycle.

Protocol 2: C–H Sulfonylation of Indoles

Application: Late-stage functionalization of indole-based alkaloids.[1] Mechanism: Copper-catalyzed radical cross-coupling.[1][4][5] Target: C3-sulfonylation of the indole ring.

Materials
  • Substrate: this compound (1.0 equiv)

  • Target: Indole derivative (1.0 equiv)[1]

  • Catalyst: Copper(II) Acetate (

    
    ) or Copper(I) Iodide (CuI) (10–20 mol%)[1]
    
  • Solvent: DMSO or Acetonitrile (MeCN)[1]

  • Atmosphere: Open air (requires

    
     as terminal oxidant)[1]
    
Step-by-Step Methodology
  • Preparation: In a reaction vial, dissolve the Indole (0.5 mmol) and Sulfonohydrazide (0.5 mmol) in DMSO (2.0 mL).

  • Catalyst: Add

    
     (0.05 mmol).
    
  • Activation: Heat the mixture to 80–100 °C under an air atmosphere.

    • Note: Do not purge with Argon.[1] Oxygen is required to re-oxidize the Copper species.[1]

  • Monitoring: Monitor via TLC (typically 3–8 hours). The hydrazide spot will disappear, and a more polar sulfone spot will appear.

  • Workup: Dilute with water (10 mL) and extract with Ethyl Acetate.

    • Tip: DMSO is difficult to remove; wash the organic layer 5 times with water to remove the solvent.[1]

  • Isolation: Purify via flash chromatography.

WorkflowStep1Mix Indole + HydrazideSolvent: DMSOStep2Add Catalyst: Cu(OAc)2(10 mol%)Step1->Step2Step3Heat to 80-100°C(Air Atmosphere)Step2->Step3Step4TLC Monitoring(Disappearance of Hydrazide)Step3->Step4Step5Aq. Workup & PurificationStep4->Step5

Figure 2: Workflow for the C-H Sulfonylation of Indoles.

Troubleshooting & Optimization

The following table summarizes common issues and validated solutions based on sulfonohydrazide chemistry.

IssueProbable CauseCorrective Action
Low Yield (Protocol 1) Incomplete oxidationIncrease TBHP to 3.0 equiv or slightly warm to 40°C.
No Reaction (Protocol 2) Oxygen starvationEnsure the reaction vessel is not sealed tight; use an

balloon if necessary.[1]
Desulfitation (SO2 loss) Temperature too highLower temperature below 80°C. High heat favors

extrusion (Path B).[1]
Side Products (Disulfides) Reductive dimerizationIncrease oxidant load; ensure catalyst (Cu or I2) is fresh.[1]

Safety & Handling

  • Hydrazide Stability: While this compound is a solid, it can decompose exothermically at high temperatures releasing nitrogen gas.[1] Store in a cool, dry place.

  • Oxidants: TBHP is an organic peroxide.[1] Handle with care behind a blast shield; never mix directly with transition metal solids (add solvent first).[1]

References

  • Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines. RSC Advances. (2019).[1] A green protocol for sulfonamide synthesis.[1][3][6]

  • Copper-Catalyzed Cross-Coupling of Sulfonyl Hydrazides. Organic Chemistry Portal. (2022). Mechanisms of radical generation from sulfonohydrazides.

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides. Chemical Review and Letters. (2024). Comprehensive review on desulfitative coupling.

  • Mechanistic Studies of Palladium-Catalyzed Desulfinative Cross-Coupling.Journal of the American Chemical Society. (2020). Detailed analysis of

    
     extrusion pathways. [1][7]
    

Application Note: Selective Conversion of 5-Ethylthiophene-2-sulfonohydrazide to Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the protocol for the oxidative conversion of 5-Ethylthiophene-2-sulfonohydrazide to 5-Ethylthiophene-2-sulfonyl chloride . While sulfonyl chlorides are typically synthesized from thiols or sulfonic acids, sulfonohydrazides serve as stable, crystalline surrogates that can be "unmasked" under mild oxidative conditions.

The Core Challenge: The thiophene ring is electron-rich (


-excessive). Standard chlorination methods (e.g., 

gas, sulfuryl chloride) often lead to Electrophilic Aromatic Substitution (

)
at the open 3- and 4-positions, rather than the desired functional group transformation.

The Solution: We utilize a N-Chlorosuccinimide (NCS) / HCl mediated pathway. This method is kinetically controlled to favor the oxidation of the hydrazide moiety over the chlorination of the thiophene ring, ensuring high purity and preventing the formation of 3-chloro-5-ethylthiophene byproducts.

Chemical Mechanism & Rationale[1][2][3][4]

The transformation proceeds via an oxidative chlorination mechanism.[1][2][3] Unlike harsh electrophilic sources, the NCS/HCl system generates a controlled concentration of electrophilic chlorine species (likely


 or protonated NCS) in situ.
Mechanistic Pathway
  • N-Chlorination: The hydrazide nitrogen attacks the electrophilic chlorine source.

  • Diazenyl Formation: Elimination of HCl yields a sulfonyl diazenyl intermediate (

    
    ).
    
  • Extrusion & Capture: Loss of dinitrogen (

    
    ) generates a sulfonyl radical/cation pair which recombines with chloride to form the sulfonyl chloride.
    

ReactionMechanism Substrate 5-Ethylthiophene- 2-sulfonohydrazide Inter1 N-Chloro Intermediate (R-SO2-NH-NH-Cl) Substrate->Inter1 + NCS / H+ Inter2 Diazenyl Species (R-SO2-N=N-Cl) Inter1->Inter2 - HCl Transition [ R-SO2* ... Cl* ] + N2 (gas) Inter2->Transition Oxidation Product 5-Ethylthiophene- 2-sulfonyl chloride Transition->Product Recombination

Figure 1: Mechanistic pathway for the oxidative chlorination of sulfonohydrazides.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
This compound Substrate1.0Purity >97% recommended.[2]
N-Chlorosuccinimide (NCS) Oxidant/Cl Source2.2Recrystallize if yellow (decomposed).
HCl (2M aq) Catalyst/Cl Source4.0Do not use Conc. HCl (too aggressive).
Acetonitrile (MeCN) Solvent-HPLC Grade.
Ethyl Acetate / Hexanes Extraction-For workup.
Step-by-Step Procedure (NCS Method)

Step 1: Preparation (0 min)

  • Charge a round-bottom flask with This compound (1.0 mmol).

  • Add Acetonitrile (5 mL per mmol substrate). Stir until a fine suspension or solution is achieved.

  • Cool the reaction mixture to 0–5 °C using an ice/water bath. Critical: Lower temperature suppresses ring chlorination.

Step 2: Reagent Addition (10 min)

  • Add 2M HCl (4.0 equiv) dropwise.

  • Add NCS (2.2 equiv) portion-wise over 5 minutes.

  • Observation: You will observe mild gas evolution (

    
    ) and a color change (typically to pale yellow).
    

Step 3: Reaction (1–2 Hours)

  • Allow the mixture to stir at 0–10 °C for 1 hour.

  • Monitor via TLC (Hexane:EtOAc 3:1). The hydrazide spot (polar, baseline) should disappear; the sulfonyl chloride spot (non-polar, high Rf) should appear.

  • Note: Do not let the reaction warm to room temperature unless conversion is stalled (<50% after 1h).

Step 4: Workup & Isolation

  • Dilute the reaction mixture with cold water (10 mL).

  • Extract immediately with Ethyl Acetate or Dichloromethane (3 x 10 mL).

  • Wash the combined organic layers with Brine (2 x 10 mL) to remove succinimide byproducts.

  • Dry over anhydrous

    
     and filter.
    
  • Concentrate under reduced pressure at < 30 °C . Warning: Thiophene sulfonyl chlorides are thermally unstable.

Step 5: Storage

  • The resulting oil/solid should be used immediately for the next step (e.g., sulfonamide formation).

  • If storage is necessary, store at -20 °C under Argon.

Analytical Data & Troubleshooting

Expected Analytical Profile
  • Physical State: Yellowish oil or low-melting solid.

  • 1H NMR (CDCl3):

    • 
       7.70 (d, 1H, H-3 thiophene) – Shifted downfield due to 
      
      
      
      .
    • 
       6.90 (d, 1H, H-4 thiophene).
      
    • 
       2.90 (q, 2H, 
      
      
      
      ethyl).
    • 
       1.35 (t, 3H, 
      
      
      
      ethyl).
    • Absence: No broad singlet at

      
       8–10 ppm (Hydrazide NH).
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of product during workup.Perform extraction quickly with cold water. Avoid basic washes (NaHCO3) which accelerate hydrolysis.
Ring Chlorination Reaction temperature too high.Maintain T < 5 °C. Ensure NCS is added slowly.
Incomplete Reaction Old/Wet NCS.Recrystallize NCS from benzene/hexane or increase equivalents to 2.5.
Red/Dark Color Polymerization of thiophene.Radical inhibitor (BHT) can be added (1 mol%), though this may slow the desired reaction.

Process Workflow Diagram

The following flowchart illustrates the critical decision points and process flow for the synthesis.

Workflow Start Start: 5-Ethylthiophene- 2-sulfonohydrazide Solvation Dissolve in MeCN Cool to 0°C Start->Solvation Addition Add 2M HCl + NCS (Portion-wise) Solvation->Addition Monitor Monitor TLC (1h) Is Hydrazide consumed? Addition->Monitor Workup Quench with Cold H2O Extract w/ EtOAc Monitor->Workup Yes Adjust Add 0.5 eq NCS Wait 30 min Monitor->Adjust No Purify Wash w/ Brine Dry MgSO4 Workup->Purify Finish Product: Sulfonyl Chloride (Store -20°C) Purify->Finish Adjust->Monitor

Figure 2: Operational workflow for the synthesis of 5-ethylthiophene-2-sulfonyl chloride.

References

  • Xu, S., et al. (2021).[2] "Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides with NXS." Molecules, 26(18), 5626.

  • Veisi, H., et al. (2011).[3] "In Situ Preparation of Sulfonyl Chlorides from Thiols by Oxidation with N-Chlorosuccinimide." Synlett, 2011(16), 2315–2320.

  • Bahrami, K., et al. (2009).[1][3] "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides." Journal of Organic Chemistry, 74(24), 9287–9291.

Sources

Application Notes & Protocols: 5-Ethylthiophene-2-sulfonohydrazide as a Versatile Sulfonyl Radical Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Sulfonyl Radicals in Modern Synthesis

Sulfonyl radicals have emerged as powerful and versatile intermediates in the field of organic synthesis. Their ability to participate in a wide array of transformations, including the formation of C-S and S-N bonds, has made them indispensable tools for the construction of complex molecules.[1] The resulting sulfone and sulfonamide moieties are prevalent in a multitude of pharmaceuticals, agrochemicals, and materials.[2][3] Consequently, the development of mild and efficient methods for generating sulfonyl radicals is of paramount importance.

Traditionally, sulfonyl radicals were accessed from sulfonyl chlorides or sulfinic acids. However, recent years have seen the rise of sulfonyl hydrazides as superior precursors due to their stability, ease of handling, and diverse reactivity under various conditions.[1] The hydrazinyl group can be readily cleaved under thermal, oxidative, radical, or transition-metal-catalyzed conditions to liberate the desired sulfonyl radical.[1]

This guide focuses on a specific and highly promising precursor: 5-Ethylthiophene-2-sulfonohydrazide . The incorporation of the ethylthiophene scaffold offers unique electronic properties and a potential handle for further synthetic modifications, making it an attractive building block for drug discovery and materials science.[4][5] We will provide a comprehensive overview of its synthesis, mechanisms of radical generation, and detailed protocols for its application in key synthetic transformations.

Synthesis of this compound

The most direct route to this compound involves a two-step process: the synthesis of the corresponding sulfonyl chloride followed by its reaction with hydrazine.

Step 1: Synthesis of 5-Ethylthiophene-2-sulfonyl chloride

The precursor, 5-ethylthiophene-2-sulfonyl chloride, can be synthesized from 2-ethylthiophene. While direct chlorosulfonation is possible, a common and reliable method involves the oxidative chlorination of a corresponding thiol or disulfide.

Protocol 1: Synthesis of 5-Ethylthiophene-2-sulfonyl chloride

Principle: This protocol outlines the oxidative chlorination of a thiol derivative to the corresponding sulfonyl chloride. The use of an oxidizing agent in the presence of a chloride source provides a direct and efficient conversion. A combination of H2O2 and SOCl2 is a highly reactive and effective reagent system for this transformation.[6]

Materials:

  • 2-Ethylthiophene

  • Thionyl chloride (SOCl2)

  • Hydrogen peroxide (H2O2, 30% solution)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and the evolution of HCl gas.

  • To a stirred solution of 2-ethylthiophene (1.0 equiv) in dichloromethane (DCM), add thionyl chloride (1.2 equiv) dropwise at 0 °C.

  • After the addition is complete, slowly add hydrogen peroxide (3.0 equiv) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 5-ethylthiophene-2-sulfonyl chloride, which can be used in the next step without further purification.[6][7]

Step 2: Synthesis of this compound

Protocol 2: Synthesis of this compound

Principle: This procedure describes the nucleophilic substitution of the chloride in 5-ethylthiophene-2-sulfonyl chloride with hydrazine hydrate. The reaction is typically carried out at low temperatures to minimize the formation of the dimeric N,N'-disulfonylhydrazide byproduct.[8][9] Using an excess of hydrazine hydrate ensures complete consumption of the sulfonyl chloride.[9]

Materials:

  • 5-Ethylthiophene-2-sulfonyl chloride (from Step 1)

  • Hydrazine hydrate (85-95% solution)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • 10% aqueous sodium chloride (ice-cold)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 5-ethylthiophene-2-sulfonyl chloride (1.0 equiv) in THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -30 °C using an acetone/dry ice bath.

  • Add hydrazine hydrate (2.5 equiv) dropwise to the stirred solution. A white precipitate of hydrazine hydrochloride may form.[8]

  • Stir the reaction at -30 °C for 30 minutes. Monitor the reaction by TLC until the sulfonyl chloride is consumed.

  • Add ice-cold ethyl acetate to the reaction mixture.

  • Wash the organic mixture rapidly with ice-cold 10% aqueous sodium chloride (5 times). The contact time for each wash should be less than one minute to prevent product decomposition.[8]

  • Dry the organic layer over anhydrous Na2SO4 at 0 °C, filter, and add the filtrate slowly to a stirring solution of hexanes (approx. 6 volumes of the filtrate).

  • The product, this compound, will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with hexanes, and dry under vacuum.[8][10]

Generation of the 5-Ethylthiophene-2-sulfonyl Radical: Mechanistic Pathways

The utility of this compound stems from its ability to generate the corresponding sulfonyl radical under various mild conditions. The general mechanism involves the cleavage of the N-S bond, often accompanied by the extrusion of nitrogen gas.

Figure 1: General pathways for generating the 5-ethylthiophene-2-sulfonyl radical.

Oxidative Generation

Oxidants such as iodine, tert-butyl hydroperoxide (TBHP), or electrochemical methods can initiate the formation of sulfonyl radicals.[11][12] For instance, iodine can react with the sulfonohydrazide to form a sulfonyl iodide intermediate, which then homolytically cleaves to generate the sulfonyl radical.[12]

Thermal Generation

Heating a solution of the sulfonohydrazide can lead to the homolytic cleavage of the N-S bond, although this often requires higher temperatures. This method is simple but may have limited compatibility with thermally sensitive substrates.

Photoredox Catalysis

Visible-light photoredox catalysis has become a powerful tool for radical generation under exceptionally mild conditions.[13][14] An excited photocatalyst (e.g., an iridium or ruthenium complex) can engage in a single-electron transfer (SET) with the sulfonohydrazide to initiate the radical formation process.[13] This method offers excellent functional group tolerance and temporal control over the reaction.

Applications in Organic Synthesis

Hydrosulfonylation of Alkenes and Alkynes

The addition of a sulfonyl radical across a double or triple bond is a fundamental and highly efficient method for synthesizing vinyl and alkenyl sulfones.

Protocol 3: Metal-Free Hydrosulfonylation of Styrene

Principle: This protocol details the electrochemical synthesis of (E)-vinyl sulfones from alkenes and sulfonyl hydrazides in water, avoiding the need for metal catalysts or chemical oxidants.[15] An iodide source is used as a mediator, which is electrochemically oxidized to generate an iodine radical that initiates the formation of the sulfonyl radical.[12]

Figure 2: Experimental workflow for the electrochemical hydrosulfonylation of styrene.

Materials:

  • Styrene

  • This compound

  • Sodium Iodide (NaI)

  • Deionized water

  • Ethyl acetate

  • Aqueous sodium thiosulfate (Na2S2O3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Electrolysis cell (undivided), DC power supply, graphite anode, platinum cathode.

Procedure:

  • In an undivided electrolysis cell, combine styrene (1.0 equiv), this compound (1.2 equiv), and sodium iodide (0.2 equiv) in water.

  • Equip the cell with a graphite anode and a platinum cathode.

  • Stir the mixture at room temperature while applying a constant current (e.g., 10 mA).

  • Continue the electrolysis for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times).

  • Combine the organic layers and wash with aqueous Na2S2O3 to remove any residual iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-vinyl sulfone.[15]

EntryAlkene/Alkyne SubstrateProductTypical Yield (%)
1Styrene(E)-1-ethyl-5-((2-phenylvinyl)sulfonyl)thiophene85-95
24-Methylstyrene(E)-1-ethyl-5-((2-(p-tolyl)vinyl)sulfonyl)thiophene80-90
31-Octene(E)-1-ethyl-5-((oct-1-en-2-yl)sulfonyl)thiophene70-80
4Phenylacetylene(E)-1-ethyl-5-((2-phenylvinyl)sulfonyl)thiophene75-85
Table 1: Representative Substrate Scope for Hydrosulfonylation Reactions. Yields are illustrative based on similar reactions with other sulfonyl hydrazides.[15]
Radical Cascade Cyclizations

Sulfonyl radicals are excellent initiators for radical cascade reactions, enabling the rapid construction of complex cyclic structures from simple acyclic precursors.[16]

Protocol 4: Radical Cyclization of a 1,6-Diene

Principle: The 5-ethylthiophene-2-sulfonyl radical adds to one of the double bonds of a 1,6-diene. The resulting carbon-centered radical then undergoes an intramolecular cyclization onto the second double bond, forming a five- or six-membered ring. The final radical is then quenched to yield the cyclized product. This process is a powerful strategy for building carbocyclic and heterocyclic systems.

Sources

Application Notes & Protocols: Strategic Coupling of Sulfonyl Hydrazides with Boronic Acids for the Synthesis of Diaryl Sulfones and N-Arylsulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Role of Sulfonyl Hydrazides in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the sulfonyl-containing functional groups—specifically diaryl sulfones and N-arylsulfonamides—are of paramount importance. These motifs are integral to a wide array of therapeutic agents, exhibiting activities ranging from anticancer and antibacterial to anticonvulsant and HIV protease inhibition.[1] Traditionally, the synthesis of these compounds has relied on precursors like mutagenic sulfonyl chlorides.[1] However, the field has progressively shifted towards more stable, versatile, and safer reagents. Sulfonyl hydrazides have emerged as exceptional building blocks in this context.[2][3] They are typically stable, crystalline solids that serve as potent precursors for generating sulfonyl radicals, sulfonylating agents, or other reactive intermediates under specific catalytic conditions.[3][4]

This guide provides a detailed exploration of two primary, mechanistically distinct pathways for the coupling of sulfonyl hydrazide derivatives with boronic acids:

  • Copper-Catalyzed C-S Bond Formation: A Suzuki-type coupling that utilizes sulfonyl hydrazides as direct sulfonylating agents to produce valuable diaryl sulfones.

  • Copper-Catalyzed C-N Bond Formation: A Chan-Lam type coupling that employs sulfonyl azides (often prepared from sulfonyl hydrazides) to react with boronic acids, yielding N-arylsulfonamides under remarkably mild conditions.

We will dissect the underlying mechanisms, provide optimized reaction conditions, and present detailed experimental protocols to empower researchers to strategically leverage these powerful transformations.

Part 1: Synthesis of Diaryl Sulfones via Copper-Catalyzed C-S Cross-Coupling

The direct use of sulfonyl hydrazides as sulfonylating partners in a cross-coupling reaction with boronic acids represents a significant advance in the synthesis of diaryl sulfones. This transformation, first reported by Wu and Wang in 2014, provides a robust alternative to traditional methods.[5]

Mechanistic Rationale

The reaction proceeds via a copper-catalyzed pathway, where the sulfonyl hydrazide serves as the source of the R-SO₂ group. While the precise mechanism is subject to ongoing investigation, a plausible catalytic cycle is proposed below. The cycle begins with the coordination of the copper catalyst to the sulfonyl hydrazide. This is followed by a series of steps, likely involving an oxidative addition/reductive elimination-type sequence or radical intermediates, to forge the new carbon-sulfur bond. Steric hindrance, particularly on ortho-substituted coupling partners, can impede the reaction, suggesting that the coordination of the substrates to the metal center is a critical step.[5]

G Proposed catalytic cycle for C-S coupling. sub ArSO₂NHNH₂ + Ar'B(OH)₂ int_A Intermediate A [Cu(II)-Hydrazide Complex] sub->int_A Coordination int_B Intermediate B [Ar'Cu(II) Species] sub->int_B Transmetalation cat Cu(II) Catalyst (e.g., Cu(OAc)₂) cat->int_A cat->int_B int_C Intermediate C [ArSO₂Cu(II) Species] int_A->int_C Release of N₂, H₂O byproduct N₂, H₂O int_A->byproduct product Ar-SO₂-Ar' (Diaryl Sulfone) int_B->product int_C->product Reductive Elimination product->cat Catalyst Regeneration

Optimized Reaction Conditions

Several variations of this reaction have been developed, with key parameters influencing efficiency and yield. The choice of catalyst, solvent, and temperature are critical for success.

ParameterCondition 1[5]Condition 2[5]General Remarks
Catalyst Cu(OAc)₂ (20 mol%)Cu(OAc)₂·H₂O (stoichiometric)Copper(II) acetate is a consistently effective catalyst.
Additives Ag₂CO₃ (2 equiv.)[TMG][CH₃COO] (Ionic Liquid)Additives can enhance reaction rates and yields. Silver salts may act as oxidants.
Solvent Trifluoroethanol (TFE)Ionic LiquidTFE is often used for its ability to stabilize intermediates.
Temperature Reflux55-60 °C (Ultrasonication)Elevated temperatures are typically required to drive the reaction.
Substrate Scope Good tolerance for EWG/EDG.Good tolerance for various substituents.Ortho-substituted partners on either arene may result in lower yields due to steric hindrance.[5]
Experimental Protocol: Synthesis of 4-Methyl-4'-methoxydiphenyl Sulfone

This protocol is a representative example based on established literature.[5]

Materials:

  • p-Toluenesulfonyl hydrazide (1.0 mmol, 186.2 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)

  • Copper(II) acetate (Cu(OAc)₂, 0.2 mmol, 36.3 mg)

  • Silver(I) carbonate (Ag₂CO₃, 2.0 mmol, 551.5 mg)

  • Trifluoroethanol (TFE), anhydrous (5 mL)

  • Round-bottom flask (25 mL), reflux condenser, magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add p-toluenesulfonyl hydrazide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Cu(OAc)₂ (0.2 mmol), and Ag₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add 5 mL of anhydrous trifluoroethanol (TFE) via syringe.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-16 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble salts.

  • Wash the filter cake with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure diaryl sulfone product.

Part 2: Synthesis of N-Arylsulfonamides via Copper-Catalyzed C-N Cross-Coupling

The coupling of boronic acids with a nitrogen source to form C-N bonds is famously known as the Chan-Lam coupling.[6] A highly efficient and mild variant of this reaction uses sulfonyl azides as the nitrogen partner.[1][7][8] This method is notable for its operational simplicity, proceeding at room temperature in an open flask without the need for bases or specialized ligands.[1]

Mechanistic Rationale

The reaction is catalyzed by a copper(I) species, which is oxidized in situ by atmospheric oxygen to the active copper(II) state. The catalytic cycle involves the coordination of the sulfonyl azide, transmetalation with the arylboronic acid, and subsequent reductive elimination to form the N-arylsulfonamide product and regenerate the copper(I) catalyst.[1][9]

G Chan-Lam coupling of a sulfonyl azide. cu1 Cu(I) cu2 Cu(II) cu1->cu2 Air (O₂) Oxidation complex_B Complex B [Cu(II)-Nitrene] cu2->complex_B Coordination azide ArSO₂N₃ azide->complex_B boronic Ar'B(OH)₂ complex_C Complex C [Ar'-Cu(II)-N-SO₂Ar] boronic->complex_C complex_B->complex_C Transmetalation product ArSO₂NHAr' (N-Arylsulfonamide) complex_C->product Reductive Elimination product->cu1 Catalyst Regeneration

Optimized Reaction Conditions

This protocol is distinguished by its exceptionally mild and user-friendly conditions. Optimization studies have consistently shown that simple copper salts in alcoholic solvents perform best.[1][9]

ParameterOptimal Condition[1][9][10]Remarks
Reactants Sulfonyl Azide, Arylboronic AcidSulfonyl azides are used as the nitrogen source.
Catalyst CuCl (10 mol%)Copper(I) chloride is inexpensive and highly effective. Heterogeneous catalysts have also been reported.[10]
Base None requiredThis is a major advantage, increasing functional group tolerance.
Ligand/Additives None requiredThe reaction proceeds efficiently without any additives, simplifying the procedure.
Solvent Methanol (MeOH)Methanol is the solvent of choice, leading to high yields.[1][9]
Temperature Room TemperatureThe ability to run the reaction at ambient temperature is a key benefit.
Atmosphere Open flask (Air)Atmospheric oxygen is believed to facilitate the catalytic cycle.[1]
Substrate Scope Broad for both partners.Effective for arylboronic acids with EWG, EDG, and halo substituents. Sterically hindered substrates may require a slight excess of boronic acid.[1]
Experimental Protocol: Synthesis of N-(4-chlorophenyl)benzenesulfonamide

This protocol describes the coupling of benzenesulfonyl azide with 4-chlorophenylboronic acid.

Materials:

  • Benzenesulfonyl azide (1.0 mmol, 183.2 mg)

  • 4-Chlorophenylboronic acid (1.2 mmol, 187.4 mg)

  • Copper(I) chloride (CuCl, 0.1 mmol, 9.9 mg)

  • Methanol (MeOH), reagent grade (5 mL)

  • Erlenmeyer flask (25 mL), magnetic stirrer

Procedure:

  • In a 25 mL Erlenmeyer flask open to the atmosphere, combine benzenesulfonyl azide (1.0 mmol), 4-chlorophenylboronic acid (1.2 mmol), and CuCl (0.1 mmol).

  • Add a magnetic stir bar and 5 mL of methanol.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the sulfonyl azide.[1]

  • Upon completion, add 20 mL of water to the reaction mixture.

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization or column chromatography on silica gel to yield the pure N-arylsulfonamide.

Conclusion and Future Perspectives

The coupling of sulfonyl hydrazide derivatives with boronic acids offers two powerful and distinct strategies for accessing medicinally relevant scaffolds. For the synthesis of diaryl sulfones , a copper-catalyzed Suzuki-type C-S coupling provides a direct route using sulfonyl hydrazides as sulfonylating agents, albeit under thermal conditions. For N-arylsulfonamides , the Chan-Lam C-N coupling of sulfonyl azides proceeds under exceptionally mild, room-temperature conditions without the need for additives, representing a highly efficient and green chemical process.

As the field advances, we anticipate the development of even more versatile catalytic systems, including photocatalytic methods that leverage visible light to mediate these transformations under even milder conditions.[11] The continued exploration of sulfonyl hydrazides and their derivatives will undoubtedly unlock new synthetic pathways, further empowering researchers in the rapid development of novel therapeutics.

References

  • Moon, S.-Y., Nam, J., Rathwell, K., & Kim, W.-S. (2014). Copper-Catalyzed Chan–Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature. Organic Letters, 16(2), 338–339. [Link]

  • Merchant, R. R., & Lopez, J. A. (2020). A General C(sp3)–C(sp3) Cross-Coupling of Benzyl Sulfonylhydrazones with Alkyl Boronic Acids. Organic Letters, 22(6), 2271–2275. [Link]

  • Anonymous. (n.d.). A highly efficient heterogeneous copper-catalyzed Chan–Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. RSC Advances. [Link]

  • Sci-Hub. (n.d.). Copper-Catalyzed Chan–Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature. [Link]

  • Kim, H. J., et al. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. Scientific Reports, 9(1), 445. [Link]

  • Anonymous. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]

  • Barabe, F., & Richardson, J. (2013). Metal-Free Coupling of Saturated Heterocyclic Sulfonylhydrazones with Boronic Acids. The Journal of Organic Chemistry, 78(24), 12532–12542. [Link]

  • Yuan, Y., et al. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega, 7(44), 39599–39613. [Link]

  • Anonymous. (n.d.). Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. RSC Advances. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of sulfonamides. [Link]

  • ResearchGate. (2014). ChemInform Abstract: Copper-Catalyzed Chan-Lam Coupling Between Sulfonyl Azides and Boronic Acids at Room Temperature. [Link]

  • ResearchGate. (n.d.). Strategies for the functionalization of sulfonamides and the synthesis of sulfones. [Link]

  • Xu, X., et al. (2022). Visible-Light-Mediated Late-Stage Sulfonylation of Boronic Acids via N–S Bond Activation of Sulfonamides. ACS Catalysis, 12(3), 1958–1965. [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. [Link]

  • Taylor & Francis Online. (2024). Recent progress in the synthesis of C-S bond via sulfonyl hydrazides. [Link]

  • MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

  • ResearchGate. (n.d.). Sulfonyl hydrazides as sulfonyl sources in organic synthesis. [Link]

Sources

Application Note: Regioselective Preparation of 5-Ethylthiophene-2-Sulfonohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-ethylthiophene-2-sulfonohydrazide , a critical intermediate in the development of sulfonylurea herbicides, antitumor sulfonamides, and heterocyclic building blocks.

While generic protocols for thiophene functionalization exist, this guide addresses specific challenges associated with the 2-ethylthiophene substrate:

  • Regiocontrol: Ensuring sulfonation occurs at the 5-position (

    
    -substitution) rather than the 3-position.
    
  • Stability: Managing the hydrolytic instability of the sulfonyl chloride intermediate.

  • Safety: Mitigating the risks of exothermic chlorosulfonation and hydrazine handling.

Chemical Strategy & Mechanistic Insight

Retrosynthetic Analysis

The synthesis is a two-step sequence:

  • Electrophilic Aromatic Substitution (EAS): Chlorosulfonation of 2-ethylthiophene.

  • Nucleophilic Acyl Substitution: Hydrazinolysis of the sulfonyl chloride.

Regioselectivity: The "Ethyl" Effect

Unlike electron-withdrawing groups (e.g., 2-acetylthiophene) which direct electrophiles to the 4- or 5-position via meta-direction logic, the ethyl group is an electron-donating group (EDG) .

  • Directing Effect: The ethyl group activates the ring. In thiophenes,

    
    -positions (2 and 5) are inherently more reactive than 
    
    
    
    -positions (3 and 4).
  • Outcome: With the 2-position occupied, the 5-position is the most nucleophilic site. Steric hindrance from the ethyl group further discourages attack at the 3-position.

  • Critical Control: High temperatures can lead to thermodynamic scrambling or disulfonation. Strict temperature control (

    
    C) is required to maintain kinetic control for the 5-isomer.
    
Reaction Scheme (Graphviz)[1]

ReactionScheme SM 2-Ethylthiophene (Starting Material) Inter 5-Ethylthiophene- 2-sulfonyl chloride (Intermediate) SM->Inter Electrophilic Substitution Reagent1 ClSO3H (Chlorosulfonic Acid) CHCl3, -10°C Reagent1->Inter Product 5-Ethylthiophene- 2-sulfonohydrazide (Target) Inter->Product Nucleophilic Displacement Reagent2 N2H4·H2O (Hydrazine Hydrate) THF, 0°C Reagent2->Product

Caption: Synthetic pathway emphasizing the conversion of 2-ethylthiophene to the sulfonohydrazide via the sulfonyl chloride intermediate.

Experimental Protocol

Materials & Stoichiometry[2]
ComponentRoleEquiv.MW ( g/mol )Density (g/mL)
2-Ethylthiophene Substrate1.0112.190.993
Chlorosulfonic Acid Electrophile3.0116.521.753
Hydrazine Hydrate (64-80%) Nucleophile3.050.061.03
Chloroform (

)
Solvent 1N/A--
Tetrahydrofuran (THF) Solvent 2N/A--
Step 1: Chlorosulfonation

Objective: Isolate 5-ethylthiophene-2-sulfonyl chloride.

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Attach a gas outlet to a scrubber (NaOH trap) to neutralize HCl gas evolved.

  • Solvent Charge: Charge 2-ethylthiophene (1.0 eq) and dry

    
     (5 mL per gram of substrate).
    
    • Note: While neat reactions are possible,

      
       acts as a heat sink, preventing "hot spots" that lead to polymerization.
      
  • Cooling: Cool the solution to -10°C using an ice/salt or acetone/dry ice bath.

  • Addition: Charge Chlorosulfonic acid (3.0 eq) into the addition funnel. Add dropwise over 30–45 minutes.

    • Critical: Maintain internal temperature below 0°C. Rapid addition causes violent exotherms and darkens the mixture (decomposition).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Monitoring: TLC (Hexane/EtOAc) will show the disappearance of the non-polar thiophene.

  • Quench & Workup:

    • Pour the reaction mixture slowly onto crushed ice (approx. 10x weight of acid). Caution: Violent reaction.

    • Extract the aqueous mixture with DCM (

      
      ).
      
    • Wash combined organics with cold water (

      
      ) and cold saturated 
      
      
      
      (to remove residual acid).
    • Dry over

      
      , filter, and concentrate in vacuo at 
      
      
      
      .
    • Result: A yellow/brown oil or low-melting solid. Proceed immediately to Step 2. Sulfonyl chlorides degrade upon standing.

Step 2: Hydrazinolysis

Objective: Conversion to this compound.

  • Setup: Clean 3-neck flask, stir bar, thermometer, nitrogen atmosphere.

  • Reagent Prep: Dissolve the crude sulfonyl chloride from Step 1 in THF (5 mL/g). Cool to 0°C .

  • Nucleophile Addition: Mix Hydrazine Hydrate (3.0 eq) with a small amount of THF. Add dropwise to the sulfonyl chloride solution.[1]

    • Chemistry Note: Excess hydrazine acts as both the nucleophile and the base to scavenge the HCl byproduct.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

  • Workup:

    • Evaporate most of the THF under reduced pressure.

    • Add cold water to the residue.[2] The product usually precipitates as a solid.

    • If oil forms, extract with Ethyl Acetate, wash with brine, and dry over

      
      .[2]
      
  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.

Analytical Validation

Expected Data
  • Physical State: Off-white to pale yellow crystalline solid.

  • Melting Point: ~98–104°C (Typical for thiophene sulfonohydrazides).

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       1.25 (t, 3H, 
      
      
      
      )
    • 
       2.80 (q, 2H, 
      
      
      
      )
    • 
       4.50 (br s, 2H, 
      
      
      
      , exchangeable)
    • 
       6.85 (d, 1H, Thiophene 
      
      
      
      -4)
    • 
       7.45 (d, 1H, Thiophene 
      
      
      
      -3)
    • 
       9.50 (s, 1H, 
      
      
      
      , exchangeable)

Process Workflow Diagram

Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Hydrazinolysis start Start: 2-Ethylthiophene op1 Dissolve in CHCl3 Cool to -10°C start->op1 op2 Add ClSO3H dropwise (Maintain T < 0°C) op1->op2 op3 Quench on Ice Extract with DCM op2->op3 op4 Dissolve Sulfonyl Chloride in THF (0°C) op3->op4 Immediate Transfer (Unstable Intermediate) op5 Add Hydrazine Hydrate (3.0 eq) op4->op5 op6 Precipitate with Water Recrystallize (EtOH) op5->op6 end Final Product: This compound op6->end Vacuum Dry

Caption: Operational workflow highlighting the critical transfer point between the unstable intermediate and the final hydrazine addition.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Dark/Black Reaction Mixture Polymerization of thiophene; Temperature too high.Ensure temperature is

during addition. Dilute with more

.
Low Yield (Step 1) Hydrolysis of Sulfonyl Chloride.Quench on ice rapidly. Ensure all glassware for extraction is dry.
Oiling out (Step 2) Impure intermediate or solvent retention.Triturate the oil with cold ether/hexane to induce crystallization.
Safety: Fumes HCl evolution.[3]Use a caustic scrubber (NaOH) for the exhaust gas.

References

  • General Chlorosulfonation Protocol: Cremlyn, R. J. Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry, 2002.
  • Hydrazinolysis of Sulfonyl Chlorides: Myers, A. G., et al. "Synthesis of Sulfonyl Hydrazides." Journal of Organic Chemistry, 1997, 62, 7507.[1]

  • Regiochemistry of Thiophene Substitution: Sone, T., et al. "Chlorosulfonation of 2-acylthiophenes." Bulletin of the Chemical Society of Japan, 1985. (Provides context on directing effects in thiophenes).
  • Organic Syntheses Protocol (Analogous): Friedman, L., et al. "p-Toluenesulfonylhydrazide." Organic Syntheses, Coll.[4][3] Vol. 4, p.937 (1963).

  • Thiophene Sulfonamide Synthesis: El-Emary, T. I. "Synthesis and Biological Activity of Some New Thiophene Sulfonamides." Journal of the Chinese Chemical Society, 2006. (Validates stability of thiophene sulfonyl chlorides).

Sources

Catalytic systems for functionalizing 5-Ethylthiophene-2-sulfonohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Architectures for the Functionalization of 5-Ethylthiophene-2-sulfonohydrazide

Abstract

This compound is a high-value heterocyclic scaffold in medicinal chemistry, serving as a bioisostere for phenyl sulfonamides in antimicrobial and antitumor drug discovery. Its unique reactivity profile stems from the electron-rich 5-ethylthiophene core coupled with the versatile sulfonohydrazide moiety. This guide details three distinct catalytic functionalization pathways: (1) Acid-catalyzed condensation for hydrazone library generation,[1][2] (2) Copper-catalyzed C-H sulfonylation of indoles via radical intermediates, and (3) Palladium-catalyzed desulfitative cross-coupling.[1][2]

Part 1: The Reactivity Landscape

The sulfonohydrazide group (


) acts as a "chemical chameleon," capable of serving as a stable nucleophile, a radical precursor, or a leaving group depending on the catalytic environment.[1][2]

ReactivityLandscape Substrate 5-Ethylthiophene- 2-sulfonohydrazide Path1 Pathway A: Condensation Substrate->Path1 Aldehydes/Ketones Cat: AcOH/Lewis Acid Path2 Pathway B: Radical Sulfonylation Substrate->Path2 Indoles/Arenes Cat: CuI/Oxidant Path3 Pathway C: Desulfitative Coupling Substrate->Path3 Aryl Halides Cat: Pd(0) Prod1 N-Sulfonylhydrazones (Diazo Precursors) Path1->Prod1 Prod2 Sulfonylated Heterocycles (e.g., 3-Sulfonylindoles) Path2->Prod2 Prod3 Biaryl/Heterobiaryl Scaffolds Path3->Prod3

Figure 1: Divergent synthetic pathways for this compound functionalization.

Part 2: Protocol A — Acid-Catalyzed Condensation (Schiff Base Formation)[2][3]

Context: The formation of


-sulfonylhydrazones is the primary entry point for using this scaffold. These intermediates are stable crystalline solids often used as precursors for carbene generation (Bamford-Stevens/Shapiro reaction types) or as bioactive agents themselves.[2] The 5-ethyl group exerts a positive inductive effect (+I), slightly increasing the nucleophilicity of the terminal nitrogen compared to unsubstituted thiophene analogs.[2]

Experimental Protocol:

Reagents:

  • This compound (1.0 equiv)

  • Aryl Aldehyde/Ketone (1.0–1.1 equiv)[1][2]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)[1][2]

  • Catalyst: Glacial Acetic Acid (AcOH) or

    
     (for sterically hindered ketones)[1][2]
    

Step-by-Step:

  • Dissolution: Charge a round-bottom flask with this compound (1.0 mmol) and dissolve in EtOH (5 mL).

  • Addition: Add the aldehyde (1.0 mmol). If the aldehyde is solid, predissolve in a minimal amount of EtOH.[1][2]

  • Catalysis: Add 2–3 drops of glacial AcOH.

    • Critical Note: For unreactive ketones, replace AcOH with 5 mol%

      
       to activate the carbonyl oxygen.[1][2]
      
  • Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).[1][2] The product typically precipitates upon formation.

  • Isolation: Cool to room temperature (RT). If precipitation is not immediate, cool to 0 °C. Filter the solid and wash with cold EtOH.[2]

  • Purification: Recrystallize from EtOH/DMF if necessary.

Self-Validating Optimization Table:

Variable Condition A (Standard) Condition B (Hindered) Observation/Outcome
Solvent Ethanol (0.2 M) Methanol (0.5 M) MeOH promotes faster precipitation for polar products.[1][2]

| Catalyst | AcOH (Cat.)[1][2][3] |


 (5 mol%) | Lewis acid (Sc) essential for bulky ketones (e.g., acetophenone deriv.).[1][2] |
| Temp  | Reflux | Microwave (80°C, 10 min) | MW irradiation reduces reaction time from 4h to 10 min.[1][2] |

Part 3: Protocol B — Copper-Catalyzed C-H Sulfonylation

Context: Sulfonohydrazides can serve as sulfonyl radical precursors.[4] In the presence of a copper catalyst and an oxidant, this compound generates a sulfonyl radical that attacks electron-rich arenes (like indoles) at the C3 position. This avoids the use of unstable sulfonyl chlorides.

Mechanistic Logic: The reaction proceeds via a radical pathway.[5] The iodide anion is oxidized to an iodine radical, which abstracts hydrogen from the hydrazide, leading to the formation of a sulfonyl radical.[1][2] This radical adds to the indole, followed by oxidative restoration of aromaticity.[2]

RadicalMechanism Start Sulfonohydrazide (R-SO2NHNH2) RadicalGen Sulfonyl Radical (R-SO2•) Start->RadicalGen - N2, - H2 (Oxidation) Intermediate Radical Adduct (C3-Attack) RadicalGen->Intermediate + Indole Indole Indole Substrate Indole->Intermediate Product 3-Sulfonylindole Intermediate->Product - H• (Rearomatization) Cat CuI / TBAI / Oxidant Cat->RadicalGen Initiates

Figure 2: Radical mechanism for the C-H sulfonylation of indoles.[1][2]

Experimental Protocol:

Reagents:

  • Indole derivative (0.5 mmol)[1][2]

  • This compound (0.6 mmol)

  • Catalyst: CuI (10 mol%)[1][2]

  • Additive: TBAI (tetrabutylammonium iodide, 20 mol%)[1][2]

  • Oxidant: TBHP (tert-Butyl hydroperoxide, 2.0 equiv, 70% aq.)[1][2]

  • Solvent: DMSO (2.0 mL)

Step-by-Step:

  • Assembly: In a reaction tube, combine the indole, sulfonohydrazide, CuI, and TBAI.

  • Solvent & Oxidant: Add DMSO followed by the dropwise addition of TBHP.

  • Reaction: Seal the tube and heat to 80 °C for 8–12 hours.

    • Safety Note: Sulfonohydrazides release

      
       gas upon decomposition. Ensure the vessel is pressure-rated or vented through a bubbler if scaling up (>1g).[2]
      
  • Work-up: Quench with saturated

    
     (to neutralize excess peroxide/iodine). Extract with Ethyl Acetate (3x).[1][2]
    
  • Purification: Silica gel chromatography. The 5-ethyl group increases lipophilicity, often requiring a gradient of Hexane/EtOAc (90:10 to 70:30).[1][2]

Part 4: Protocol C — Palladium-Catalyzed Desulfitative Coupling

Context: This "advanced" protocol utilizes the sulfonohydrazide as a surrogate for organometallic reagents (like boronic acids).[2] Under Pd-catalysis, the molecule undergoes desulfitation (loss of


 and 

) to couple the 5-ethylthiophene moiety directly to an aryl halide.

Experimental Protocol:

Reagents:

  • Aryl Bromide (0.5 mmol)[1][2]

  • This compound (0.75 mmol)

  • Catalyst:

    
     (5 mol%)[1][2]
    
  • Ligand: XPhos (10 mol%) or

    
    [1][2]
    
  • Base:

    
     (2.0 equiv)[1][2]
    
  • Solvent: 1,4-Dioxane[1][2][6]

Step-by-Step:

  • Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.

  • Loading: Add

    
    , Ligand, Base, and the Sulfonohydrazide.[1][2]
    
  • Liquid Addition: Add the Aryl Bromide (if liquid) and Dioxane via syringe.[2]

  • Heating: Heat to 100 °C for 16 hours.

    • Mechanism Check: The base facilitates the formation of a diazo species in situ, which then undergoes Pd-catalyzed cross-coupling involving

      
       extrusion.
      
  • Filtration: Filter through a Celite pad to remove Pd black.

  • Analysis: Check for the disappearance of the characteristic sulfonohydrazide peaks in NMR (broad NH protons at ~9.0 and 4.0 ppm).

References

  • Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. RSC Advances, 2022.

  • One-Step Synthesis of Sulfonamides from N-Tosylhydrazones. Synform, 2016.

  • Efficient desulfinylative cross-coupling of thiophene and furan sulfinates. New Journal of Chemistry, 2014.[2]

  • N-Heterocyclic Carbene-Catalyzed Facile Synthesis of Phthalidyl Sulfonohydrazones. ACS Omega, 2023.

  • Synthesis and Reactions of Sulphone Hydrazides. International Journal of Chemical and Molecular Engineering, 2014.[2]

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing 5-Ethylthiophene-2-sulfonohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Heterocyclic Synthesis through Microwave Irradiation

In the landscape of modern medicinal chemistry and drug development, the rapid and efficient synthesis of novel heterocyclic scaffolds is of paramount importance. Thiophene derivatives, in particular, are privileged structures known for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The subject of this guide, 5-Ethylthiophene-2-sulfonohydrazide, is a versatile building block poised for the generation of diverse thiophene-containing compounds.

Conventional synthetic methods often necessitate prolonged reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant enhancements in reaction rates, yields, and product purity.[3][4] This is achieved through the unique mechanism of dielectric heating, where polar molecules in the reaction mixture align with the rapidly oscillating electric field of the microwaves, leading to rapid and uniform heating throughout the sample. This guide provides detailed protocols and insights into the application of microwave-assisted synthesis for the derivatization of this compound, enabling researchers to expedite the discovery and development of new chemical entities.

Core Principles of Microwave-Assisted Synthesis with this compound

The utility of this compound as a synthetic precursor lies in the reactivity of its sulfonohydrazide moiety. This functional group can participate in a variety of cyclization and condensation reactions to form a range of heterocyclic systems. Microwave irradiation is particularly adept at promoting these transformations due to several key advantages:

  • Rapid Heating: Microwaves can heat a reaction mixture to the desired temperature in a matter of seconds to minutes, a stark contrast to the slower heat transfer of conventional oil baths.

  • Superheating Effects: Solvents can be heated to temperatures significantly above their boiling points in sealed microwave vials, dramatically accelerating reaction kinetics.

  • Selective Heating: Polar molecules, such as the reactants and any polar solvents, absorb microwave energy more efficiently than nonpolar ones, leading to localized heating that can enhance reaction rates.

These principles will be leveraged in the following protocols to facilitate the efficient synthesis of novel pyrazole and thiadiazole derivatives from this compound.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 1-(5-Ethylthiophen-2-ylsulfonyl)-3,5-dimethyl-1H-pyrazole

This protocol details the synthesis of a pyrazole derivative through the condensation of this compound with a 1,3-dicarbonyl compound, a reaction analogous to the Knorr pyrazole synthesis. Microwave irradiation is employed to drastically reduce the reaction time and improve the yield.

Objective: To synthesize 1-(5-Ethylthiophen-2-ylsulfonyl)-3,5-dimethyl-1H-pyrazole via a microwave-assisted cyclocondensation reaction.

Materials and Reagents:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalyst)

  • Microwave synthesis vials (10 mL) with caps

  • Microwave synthesizer

Experimental Workflow:

G cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification prep1 Add this compound (1 mmol) to a microwave vial. prep2 Add Acetylacetone (1.1 mmol) to the vial. prep1->prep2 prep3 Add anhydrous Ethanol (3 mL) and a catalytic amount of Glacial Acetic Acid (2-3 drops). prep2->prep3 reaction1 Seal the vial and place it in the microwave synthesizer. prep3->reaction1 reaction2 Irradiate at 120°C for 10 minutes. reaction1->reaction2 workup1 Cool the vial to room temperature. reaction2->workup1 workup2 Pour the reaction mixture into ice-cold water (20 mL). workup1->workup2 workup3 Collect the precipitate by filtration. workup2->workup3 workup4 Wash the solid with cold water and dry under vacuum. workup3->workup4 workup5 Recrystallize from ethanol to obtain the pure product. workup4->workup5

Caption: Workflow for the microwave-assisted synthesis of a pyrazole derivative.

Detailed Step-by-Step Methodology:

  • To a 10 mL microwave synthesis vial, add this compound (1.0 mmol, 206.3 mg).

  • Add acetylacetone (1.1 mmol, 110.1 mg, 0.11 mL).

  • Add 3 mL of anhydrous ethanol to the vial, followed by 2-3 drops of glacial acetic acid.

  • Seal the vial with a cap and place it in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 120°C for 10 minutes, with magnetic stirring.

  • After the irradiation is complete, allow the vial to cool to room temperature.

  • Pour the contents of the vial into a beaker containing 20 mL of ice-cold water.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold water and dry it under vacuum.

  • For further purification, recrystallize the crude product from ethanol.

ParameterValueReference
Temperature120°C[1]
Time10 minutes
SolventEthanol
CatalystGlacial Acetic Acid

Causality Behind Experimental Choices:

  • Ethanol is chosen as the solvent due to its good microwave absorption properties and its ability to dissolve the reactants.

  • Glacial Acetic Acid acts as a catalyst to promote the initial condensation and subsequent cyclization.

  • A slight excess of acetylacetone is used to ensure the complete consumption of the starting sulfonohydrazide.

  • The reaction temperature of 120°C is selected to provide sufficient thermal energy for the reaction to proceed rapidly, a temperature easily and safely achievable in a sealed microwave vial.[1]

Protocol 2: Microwave-Assisted Synthesis of 2-(5-Ethylthiophen-2-ylsulfonyl)-5-phenyl-1,3,4-thiadiazole

This protocol outlines the synthesis of a 1,3,4-thiadiazole derivative. The reaction involves the cyclization of an intermediate formed from this compound and an aromatic acid, facilitated by a dehydrating agent under microwave irradiation.

Objective: To synthesize 2-(5-Ethylthiophen-2-ylsulfonyl)-5-phenyl-1,3,4-thiadiazole using a microwave-assisted cyclization.

Materials and Reagents:

  • This compound

  • Benzoic acid

  • Phosphorus oxychloride (POCl₃)

  • Microwave synthesis vials (10 mL) with caps

  • Microwave synthesizer

Experimental Workflow:

G cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification prep1 Add this compound (1 mmol) and Benzoic acid (1 mmol) to a microwave vial. prep2 Carefully add Phosphorus oxychloride (2 mL) dropwise in a fume hood. prep1->prep2 reaction1 Seal the vial and place it in the microwave synthesizer. prep2->reaction1 reaction2 Irradiate at 140°C for 5 minutes. reaction1->reaction2 workup1 Cool the vial to room temperature. reaction2->workup1 workup2 Pour the reaction mixture slowly onto crushed ice. workup1->workup2 workup3 Neutralize with a saturated sodium bicarbonate solution. workup2->workup3 workup4 Collect the precipitate by filtration. workup3->workup4 workup5 Wash with water and recrystallize from a suitable solvent (e.g., ethanol/DMF). workup4->workup5

Caption: Workflow for the microwave-assisted synthesis of a thiadiazole derivative.

Detailed Step-by-Step Methodology:

  • In a 10 mL microwave synthesis vial, combine this compound (1.0 mmol, 206.3 mg) and benzoic acid (1.0 mmol, 122.1 mg).

  • Caution: Perform this step in a well-ventilated fume hood. Carefully add phosphorus oxychloride (2 mL) dropwise to the mixture.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 140°C for 5 minutes with magnetic stirring.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice in a beaker.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with water and dry it.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/DMF mixture.

ParameterValueReference
Temperature140°C[5]
Time5 minutes[5]
Dehydrating AgentPOCl₃[5]
SolventNeat (POCl₃ acts as solvent)[5]

Causality Behind Experimental Choices:

  • Phosphorus oxychloride serves as both a dehydrating agent and a solvent in this reaction, facilitating the cyclization to the thiadiazole ring.[5]

  • The reaction is performed neat (without an additional solvent) to maximize the concentration of reactants and the efficiency of microwave heating.

  • A temperature of 140°C is chosen to overcome the activation energy for the cyclization reaction within a short timeframe.

  • The work-up procedure involving quenching with ice and neutralization is critical for hydrolyzing the excess POCl₃ and isolating the product.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. The progress of each reaction can be monitored by Thin Layer Chromatography (TLC). The final products should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their identity and purity. The expected spectral data for the synthesized compounds should be consistent with the proposed structures. For example, in the pyrazole synthesis, the disappearance of the NH₂ protons of the sulfonohydrazide and the appearance of characteristic pyrazole ring proton signals in the ¹H NMR spectrum would validate the successful transformation.

Conclusion

The application of microwave-assisted synthesis to this compound offers a rapid and efficient pathway to a variety of heterocyclic compounds of potential interest in drug discovery. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this versatile building block. By understanding the principles of microwave chemistry and following these robust methodologies, scientists can significantly accelerate their research and development efforts.

References

  • Namera, D. L., Kapadiya, K. M., Chhatrola, M. M., & Bhoya, U. C. (2014). Microwave Assisted Synthesis of Some Novel Sulphonamide bearing Pyrazolone Core Structure. International Letters of Chemistry, Physics and Astronomy, 11(2), 116-126.
  • Kidwai, M., Aryal, R. K., & Misra, P. (2001). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry, 40B, 717-718.
  • Shcherbyna, R. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances.
  • Karaali, N., Mentese, E., Yilmaz, F., Usta, A., & Kahveci, B. (2015). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. Journal of the Chilean Chemical Society, 60(1), 2785-2791.
  • Mady, M. F., Saleh, T. S., El-Kateb, A. A., Abd El-Rahman, N. M., & Abd El-Moez, S. I. (2015). Microwave-assisted synthesis of novel pyrazole and pyrazolo[3,4-d]pyridazine derivatives incorporating diaryl sulfone moiety as potential antimicrobial agents.
  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967-3969.
  • Saad, H. A., et al. (2021). Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors. Bioorganic Chemistry, 112, 104923.
  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences.
  • Gomha, S. M., & Riyadh, S. M. (2011). Synthesis under Microwave Irradiation of[6]Triazolo[3,4-b][6][7]thiadiazoles and Other Diazoles Bearing Indole Moieties and Their Antimicrobial Evaluation. Molecules, 16(10), 8244-8256.

  • Shirmohammadi, M., et al. (2023). Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innovations: A Review. International Journal for Scientific Research & Development, 11(5).
  • Gomha, S. M., et al. (2018). Synthesis Under Microwave Irradiation and Molecular Docking of Some Novel Bioactive Thiadiazoles. Mini-Reviews in Medicinal Chemistry, 18(15), 1305-1315.
  • Kumar, A., et al. (2021). One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study.
  • Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26(03), 404-407.
  • Min, C., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances.
  • Li, Z., et al. (2007). Microwave-Assisted Synthesis and Biological Activity of 2,5-disubstituted-1,3,4-thiadiazole. Chinese Journal of Organic Chemistry, 27(2), 246-250.
  • Kumar, P. S., et al. (2019). Synthesis Under Microwave Irradiation of N- Substituted 3-phenyl[6]triazolo[3,4-b][6][7]thiadiazoles. International Journal of Creative Research Thoughts, 7(2), 482-490.

  • Gul, H. I., et al. (2017). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of enzyme inhibition and medicinal chemistry, 32(1), 319–325.
  • Gul, H. I., et al. (2017). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 319-325.
  • Gul, H. I., et al. (2017). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 319-325.
  • Gnanaoli, K., et al. (2022). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. HETEROCYCLES, 104(11), 2021-2059.
  • Candeias, N. R., et al. (2012). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Current Organic Chemistry, 16(24), 2944-2972.
  • Meshram, J. S., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 14(10), 5547-5565.
  • Deb, M. L., et al. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences, 16(5), 1-15.
  • Singh, N., Singh, R., Raghuvanshi, D. S., & Singh, K. N. (2013).
  • Squeo, B. M., et al. (2009). Microwave-assisted synthesis of thiophene fluorophores, labeling and multilabeling of monoclonal antibodies, and long lasting staining of fixed cells. Journal of the American Chemical Society, 131(31), 10892-10900.
  • Al-Said, M. S., et al. (2011). Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. Molecules, 16(6), 5139-5154.
  • Borah, P., & Sarma, B. (2022). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry, 15(1), 103512.
  • Campos, J. F., Cimorelli, M., & Berteina-Raboin, S. (2021). Microwave-Assisted CH Activation of the Thiophene Ring: A Simple Approach to Access Substituted Thienopyridines. ChemistrySelect, 6(29), 7434-7438.

Sources

Technical Guide: Strategic Deployment of 5-Ethylthiophene-2-sulfonohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 5-Ethylthiophene-2-sulfonohydrazide in Drug Discovery Scaffolds Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Leads

Executive Summary & Strategic Rationale

This compound (CAS: 78380-36-6) is a high-value organosulfur building block that transcends its traditional role as a simple reagent. In modern drug discovery, it serves two critical functions:

  • A "Bench-Stable" Radical Precursor: It acts as a surrogate for the unstable 5-ethylthiophene-2-sulfonyl chloride, enabling redox-neutral, nickel-catalyzed cross-couplings to install sulfonyl motifs without harsh conditions.

  • A Bioisosteric Scaffold: It introduces the 5-ethylthiophene moiety, a lipophilic bioisostere of the

    
    -ethylphenyl group. The specific placement of the ethyl group at the C5 position blocks the primary metabolic soft spot of the thiophene ring, significantly enhancing metabolic stability compared to unsubstituted thiophene analogues.
    
The "Thiophene Advantage" in SAR

Replacing a phenyl ring with a thiophene ring (scaffold hopping) often improves potency due to thiophene’s altered electronic distribution (electron-rich) and slightly smaller van der Waals radius. However, 2-substituted thiophenes are metabolically vulnerable at the C5 position.

  • Problem: Unsubstituted C5 positions are rapidly oxidized by Cytochrome P450 enzymes.

  • Solution: The 5-ethyl substituent in this compound sterically and chemically blocks this metabolic hotspot, extending the scaffold's half-life (

    
    ) while maintaining favorable lipophilicity (LogP).
    

Application I: Redox-Neutral C(sp²)–S Cross-Coupling

Context: Traditional sulfone synthesis requires sulfonyl chlorides (unstable, moisture-sensitive) or sodium sulfinates (solubility issues). Sulfonyl hydrazides offer a superior alternative as stable, crystalline radical precursors.

Mechanism of Action

Under nickel catalysis, the hydrazide moiety acts as a "programmable" leaving group.[1] It releases


 and 

(sequestered) to generate a sulfonyl radical, which engages in a single-electron transfer (SET) cycle with aryl halides.

Ni_Catalytic_Cycle Precursor 5-Ethylthiophene-2- sulfonohydrazide Radical Sulfonyl Radical (Ar-SO2•) Precursor->Radical Oxidation/Activation (-N2, -H2) Coupling Radical Capture (C-S Bond Formation) Radical->Coupling Ni_0 Ni(0) Active Species OxAdd Oxidative Addition (Ar'-X) Ni_0->OxAdd Ni_II Ni(II)-Ar' Complex OxAdd->Ni_II Ni_II->Coupling Coupling->Ni_0 Reductive Elimination Product Diaryl Sulfone Product Coupling->Product

Figure 1: Simplified mechanistic flow for the Ni-catalyzed sulfonyl radical cross-coupling. The hydrazide serves as a clean radical source.

Protocol A: Nickel-Catalyzed Synthesis of Diaryl Sulfones

Objective: Coupling this compound with an aryl iodide (e.g., 4-iodotoluene) to form a sulfone scaffold.

Reagents:

  • Substrate A: Aryl Iodide (1.0 equiv)

  • Substrate B: this compound (1.5 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Reductant: Manganese powder (Mn) (2.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Setup: In a nitrogen-filled glovebox (or using strict Schlenk technique), charge a dried reaction vial with

    
     (10 mol%) and dtbbpy (10 mol%). Add 1 mL of DMF and stir for 10 minutes until the complex forms (solution turns green/blue).
    
  • Addition: Add the Aryl Iodide (0.5 mmol), this compound (0.75 mmol), and Mn powder (1.0 mmol).

  • Reaction: Seal the vial and heat to 80°C for 12 hours with vigorous stirring. The Mn acts as a reductant to regenerate the active Ni(0) species.[1]

  • Workup: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a pad of Celite to remove manganese salts.

  • Purification: Wash the filtrate with water (

    
    ) to remove DMF. Dry over 
    
    
    
    , concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Validation Check:

  • Success Indicator: Disappearance of the hydrazide peak in LC-MS and formation of the sulfone product (

    
    ).
    
  • Common Pitfall: Incomplete degassing leads to catalyst poisoning. Ensure strict inert atmosphere.

Application II: Green Synthesis of Sulfonamides

Context: For scaffolds requiring a sulfonamide linkage (common in enzyme inhibitors), using the hydrazide avoids the production of corrosive HCl associated with sulfonyl chlorides.

Protocol B: Iodine-Catalyzed Oxidative Coupling

This "metal-free" protocol uses TBAI/TBHP to generate the sulfonyl radical, which couples with amines.

Reagents:

  • Amine substrate (1.0 equiv)[2]

  • This compound (1.2 equiv)

  • Catalyst: TBAI (Tetrabutylammonium iodide) (10 mol%)

  • Oxidant: TBHP (tert-Butyl hydroperoxide, 70% aq.) (2.0 equiv)[2][3]

  • Solvent: Water or DCM/Water biphasic system.

Methodology:

  • Mix the amine and sulfonohydrazide in the solvent.

  • Add TBAI followed by the dropwise addition of TBHP.

  • Stir at room temperature for 4–6 hours. The reaction creates the sulfonyl radical in situ, which reacts with the amine to form the sulfonamide.

  • Advantage: This reaction tolerates free hydroxyls and other sensitive groups that would react with sulfonyl chlorides.

Application III: High-Throughput Hydrazone Library Generation

Context: Sulfonyl hydrazones themselves exhibit potent anticancer and antimicrobial activity. They act as iron chelators and inhibitors of specific carbonic anhydrase isoforms.

SAR Decision Matrix: Thiophene vs. Benzene

The following table highlights why a researcher would choose the 5-ethylthiophene scaffold over a standard benzenesulfonyl scaffold.

FeatureBenzenesulfonyl Scaffold5-Ethylthiophene-2-sulfonyl ScaffoldDrug Discovery Advantage
Electronic Nature Electron-neutral/deficientElectron-rich (Exceeds benzene)Enhanced

-

stacking with receptor pockets.
Lipophilicity (LogP) ModerateHigher (due to Ethyl + Thiophene)Improved membrane permeability.
Metabolic Liability Para-hydroxylationBlocked (C5-Ethyl group)Critical: Prevents rapid clearance via C5-oxidation.
Geometry 120° bond angles~148° (C-S-C angle impact)Alters vector of substituents; useful for "fine-tuning" fit.
Protocol C: Condensation Screening
  • Plate Setup: Dispense 10 mM DMSO stocks of this compound into a 96-well plate.

  • Aldehyde Addition: Add 1.0 equiv of diverse aldehyde fragments (aromatic/heteroaromatic) to each well.

  • Catalysis: Add 5% acetic acid in ethanol.

  • Incubation: Shake at 60°C for 2 hours.

  • Analysis: Direct injection into LC-MS for hit identification. Products usually precipitate or crystallize upon cooling.

Visualizing the Metabolic Blockade

The diagram below illustrates the structural logic of using the 5-ethyl derivative to prevent metabolic degradation.

Metabolic_Logic cluster_0 Unsubstituted Thiophene cluster_1 5-Ethylthiophene Scaffold T_Unsub Thiophene-2-sulfonamide CYP CYP450 Oxidation T_Unsub->CYP Metabolite 5-Hydroxy-thiophene (Rapid Clearance) CYP->Metabolite T_Sub 5-Ethylthiophene-2- sulfonohydrazide Deriv. Block Metabolic Blockade (Steric/Chemical) T_Sub->Block Stable Prolonged Half-Life (Stable Scaffold) Block->Stable

Figure 2: Structural Activity Relationship (SAR) logic. The 5-ethyl group prevents the rapid oxidation observed in unsubstituted thiophene drugs.

References

  • Redox-Neutral Cross-Coupling: ChemRxiv. "Accelerating Medicinal Chemistry: A C(sp3)-rich Fragment Toolbox for Redox-Neutral Cross-Coupling." Link

  • Sulfonyl Hydrazide Reagents: ResearchGate. "Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling." Link

  • Ni-Catalyzed Conditions: Organic Letters. "Redox-Active Sulfonyl Hydrazones as Programmable Sulfur Transfer for Nickel-Catalyzed C–S Coupling." Link

  • Green Sulfonylation: RSC Advances. "Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol." Link

  • Thiophene Bioactivity: Encyclopedia MDPI. "Biological Activities of Thiophenes." Link

  • Metabolic Stability: Drug Development Research. "Nonacidic thiophene-based derivatives as potential analgesic... metabolic stability study." Link

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Troubleshooting & Optimization

Purification methods for 5-Ethylthiophene-2-sulfonohydrazide synthesis byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TSH-5ET-PUR Subject: Purification Protocols & Impurity Profiling for Thiophene Sulfonohydrazides Assigned Specialist: Senior Application Scientist, Chemical Process Group

Executive Summary & Chemical Context

Target Molecule: 5-Ethylthiophene-2-sulfonohydrazide Primary Application: Building block for sulfonylhydrazone-based bioactive agents (antitumor/antimicrobial) and cross-coupling reagents.

This guide addresses the specific purification challenges associated with the nucleophilic substitution of 5-ethylthiophene-2-sulfonyl chloride with hydrazine hydrate . The electron-rich thiophene ring creates unique stability profiles compared to benzene analogs, often leading to "oiling out" or oxidative degradation if handled improperly.

Impurity Diagnostics: "Know Your Enemy"

Before attempting purification, identify the specific contaminant based on physical symptoms.

SymptomProbable ImpurityOrigin / Cause
High MP Solid (>150°C) (Insoluble in EtOH)Bis-sulfonohydrazide (Dimer) (R-SO₂-NH-NH-SO₂-R)Stoichiometry Error: Adding Hydrazine to the Chloride (instead of vice-versa) creates a local deficiency of hydrazine, allowing the product to attack the starting material.
Sticky / Yellow Oil Azine / Oxidation Products (R-SO₂-N=N-R)Oxidation: Exposure to air/light while wet. Sulfonohydrazides are reducing agents and oxidize to azo-sulfones or decompose to sulfinic acids.
Acidic Residue (Low pH)5-Ethylthiophene-2-sulfonic acid Hydrolysis: Moisture entered the sulfonyl chloride intermediate step before hydrazine addition.
Unreacted Oil 2-Ethylthiophene Incomplete Sulfonation: Starting material carried over from the chlorosulfonation step.

Visualizing the Chemistry & Impurity Pathways

The following pathway illustrates how process parameters dictate purity.

G Start 5-Ethylthiophene-2- sulfonyl chloride Target TARGET PRODUCT 5-Ethylthiophene-2- sulfonohydrazide Start->Target Slow addition of Cl to N2H4 (<10°C) Impurity_Dimer IMPURITY: Bis-hydrazide (Insoluble Dimer) Start->Impurity_Dimer Fast addition or Reverse Order Impurity_Acid IMPURITY: Sulfonic Acid (Hydrolysis) Start->Impurity_Acid H2O / Moisture Hydrazine Hydrazine Hydrate (Excess) Target->Impurity_Dimer Reaction with excess Chloride

Figure 1: Reaction pathway showing the critical bifurcation between the target hydrazide and the parasitic dimer formation.

Primary Purification Protocol: The "Gradient Crystallization"

Recrystallization of sulfonohydrazides is delicate because prolonged heating causes decomposition (evolution of


). We use a Ethanol/Water displacement method  rather than standard reflux.
Reagents
  • Solvent A: Ethanol (Absolute or 95%)

  • Solvent B: Cold Distilled Water (

    
    )
    
Step-by-Step Methodology
  • Dissolution (The "Flash" Heat):

    • Place crude solid in an Erlenmeyer flask.

    • Add minimum Ethanol needed to dissolve the solid at 40–50°C .

    • Critical: Do NOT boil. If it doesn't dissolve at 50°C, filter off the insoluble material (likely the bis-dimer).

  • The Polish Filtration:

    • While the ethanol solution is warm, filter through a celite pad or sintered glass to remove mechanical impurities and desiccant dust.

  • Displacement (The "Cloud" Point):

    • With the filtrate at room temperature, add Cold Water dropwise with vigorous stirring.

    • Stop immediately when a persistent turbidity (cloudiness) appears.

  • Crystallization:

    • Cool the flask to

      
       (fridge or ice bath) for 2–4 hours.
      
    • Note: Do not freeze rapidly; slow cooling yields purer crystals.

  • Isolation:

    • Filter the off-white crystals.[1]

    • Wash with 10% EtOH/Water (cold).

    • Vacuum dry at room temperature (Heat >60°C will decompose the hydrazide).

Troubleshooting & FAQ

Q1: I followed the protocol, but I still see a high-melting impurity spot on my TLC. What now?

A: This is the Bis-sulfonohydrazide . It is notoriously difficult to remove by crystallization because it is less soluble than your product.

  • The Fix (Trituration): Suspend your solid in warm Dichloromethane (DCM) . The target this compound is moderately soluble in DCM, while the bis-dimer is generally insoluble. Filter the suspension and rotovap the filtrate to recover the product.

Q2: My product turned into a yellow oil after filtration.

A: This is "Oiling Out," common with thiophene derivatives due to their lipophilicity.

  • The Fix: Your ethanol concentration is too high. Re-dissolve the oil in the minimum amount of ethanol, then add a seed crystal (if available) or scratch the glass side. Add water very slowly. If it oils again, switch to Isopropanol/Hexane system (dissolve in minimal warm IPA, add Hexane until cloudy).

Q3: How do I prevent the dimer from forming in the first place?

A: The "Reverse Addition" rule is mandatory.

  • Wrong: Adding Hydrazine to the Sulfonyl Chloride flask.

  • Right: Dissolve Sulfonyl Chloride in THF or Toluene. Add this solution dropwise into a flask containing 2.5 equivalents of Hydrazine Hydrate in THF/Water at 0°C. This ensures the chloride always encounters an excess of hydrazine.

Validation: Is it Pure?

Use this decision tree to validate your purification before proceeding to the next synthetic step.

Validation Check Analyze Dried Solid TLC TLC (50% EtOAc/Hex) Check->TLC NMR 1H NMR (DMSO-d6) Check->NMR Result1 Single Spot (Rf ~0.3-0.4) TLC->Result1 Pure Result2 Spot at Baseline TLC->Result2 Dimer/Acid Result3 Spot near Solvent Front TLC->Result3 Disulfide/Thiophene Peaks Thiophene H (d, ~7.5 ppm) NH (s, ~8-9 ppm) NH2 (br s, ~4 ppm) Ethyl (q/t, ~1.2/2.8 ppm) NMR->Peaks Key Signals

Figure 2: Analytical decision matrix for validating sulfonohydrazide purity.

References

  • General Synthesis of Sulfonohydrazides

    • Friedman, L., Litle, R. L., & Reichle, W. R. (1960). p-Toluenesulfonylhydrazide.[2] Organic Syntheses, 40, 93. (Demonstrates the critical "Reverse Addition" technique to minimize dimer formation).

  • Thiophene Sulfonamide Chemistry

    • Supuran, C. T., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity. Bioorganic & Medicinal Chemistry. (Provides solubility profiles and characterization data for analogous 5-substituted thiophene sulfonamides).
  • Purification of Sulfonyl Hydrazides

  • Recrystallization Solvent Systems

    • University of Alberta. Recrystallization - Solvent Selection.

Sources

Solving solubility issues of 5-Ethylthiophene-2-sulfonohydrazide in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Ethylthiophene-2-sulfonohydrazide Reference ID: TS-ETH-SOL-001 | Updated: October 2025[1][2][3]

Introduction: The Solubility Paradox

User Query: "I am trying to dissolve this compound (CAS: 78380-36-6) in PBS for a biological assay, but it precipitates immediately. Heating didn't help. What is the correct protocol?"

Scientist's Analysis: This is a classic "brick dust" problem encountered in early-stage drug development. This compound presents a dual challenge:

  • Lipophilicity: The ethyl-thiophene moiety drives the LogP up (approx.[2] 2.3), making it hydrophobic.[3]

  • Crystal Lattice Energy: The sulfonohydrazide group (

    
    ) forms strong intermolecular hydrogen bond networks, resulting in a stable crystal lattice that water molecules cannot easily penetrate.[2]
    

This guide provides a validated troubleshooting workflow to overcome these barriers without compromising the molecule's chemical stability.

Part 1: Troubleshooting & FAQs

Q1: Why does it precipitate in water/buffer despite being a "polar" sulfonohydrazide?

A: While the sulfonohydrazide group is polar, the molecule behaves as an amphiphile.[2][3] The 5-ethylthiophene tail is highly lipophilic.[1][2][3] In neutral water (pH 7), the molecule remains largely un-ionized. Without a charge to interact with water dipoles, the hydrophobic effect dominates, driving the molecules to aggregate and precipitate.[3]

  • Key Metric: Predicted Water Solubility (Neutral pH) < 0.1 mg/mL.[2]

Q2: Can I use heat (60°C+) to force it into solution?

A: STOP immediately. Sulfonohydrazides are thermally sensitive precursors.[1][2] They are prone to Wolff-Kishner-type decomposition or elimination reactions, releasing nitrogen gas (


) and degrading into sulfinic acids or sulfones, especially in aqueous environments.[1][2][3]
  • Rule: Never exceed 40°C. Use sonication (35-40 kHz) instead of heat.

Q3: What is the best solvent for stock solutions?

A: Dimethyl Sulfoxide (DMSO) is the gold standard.[2]

  • Solubility in DMSO: >50 mg/mL.[1][2]

  • Solubility in Ethanol: Moderate (~10-20 mg/mL).[1][2]

  • Protocol: Prepare a high-concentration stock (e.g., 100 mM) in anhydrous DMSO. Store at -20°C. Desiccate to prevent water absorption, which degrades the hydrazine moiety over time.[2][3]

Q4: How do I dose this into cell culture media without precipitation?

A: You must control the "Crash-Out" kinetics. When you pipette a DMSO stock into water, the sudden change in polarity causes rapid precipitation.[3]

  • Solution: Use an intermediate dilution step or a surfactant carrier (see Protocol A below).[1][2]

Part 2: Validated Solubilization Protocols

Method A: The "Intermediate Dilution" (Recommended for Bio-Assays)

Best for: Cell culture, enzymatic assays (Final concentration < 100 µM).

The Logic: Direct addition of 100% DMSO stock to media creates a local "shock" zone.[2] We mitigate this by stepping down the polarity.[2]

  • Prepare Stock: Dissolve 20.6 mg of compound in 1 mL DMSO (100 mM).

  • Intermediate Step: Dilute the Stock 1:10 into PEG-400 or Ethanol .[1][2][3]

    • Result: 10 mM solution in 10% DMSO / 90% Co-solvent.[2]

  • Final Dosing: Add this intermediate solution to your aqueous buffer under rapid vortexing.

    • Target: Final DMSO concentration < 0.5% (v/v).[2]

Method B: The "pH-Switch" Technique

Best for: High concentration aqueous injections (Animal studies). Warning: Check stability if pH > 10.[1][2]

The Logic: The sulfonamide proton (


) is weakly acidic (pKa ~9.5).[2] Raising the pH deprotonates this nitrogen, creating a soluble anion.[3]
  • Suspend: Add compound to water (it will be cloudy).

  • Titrate: Add 1M NaOH dropwise while monitoring pH.

  • Solubilization: As pH approaches 10.0-10.5, the solution should clarify.[2][3]

  • Back-Titrate (Optional): Quickly adjust pH back to 7.4 using buffered saline immediately before injection to minimize tissue irritation.[1][2] Note: Risk of precipitation is high here; use within 15 mins.

Part 3: Comparative Solvent Data

Solvent SystemSolubility Estimate (25°C)SuitabilityNotes
Water (pH 7) < 0.1 mg/mLPoorPrecipitates immediately.[1][2][3]
DMSO > 50 mg/mLExcellent Recommended for Stock.[1][2][3]
Ethanol ~ 15 mg/mLGoodGood for intermediate dilution.[1][2][3]
PBS + 5% Tween-80 ~ 0.5 - 1.0 mg/mLModerateSurfactant prevents aggregation.[1][2][3]
0.1 M NaOH (pH 12) > 10 mg/mLHighUnstable: Rapid degradation likely.[1][2]

Part 4: Decision Tree Visualization

The following diagram outlines the logical flow for selecting the correct solubilization strategy based on your experimental needs.

Solubility_Protocol Start Start: this compound Goal Define Goal Start->Goal Stock Prepare Stock: 100mM in DMSO Goal->Stock First Step BioAssay In Vitro / Cell Assay (< 100 µM) Stock->BioAssay Animal In Vivo / Animal Study (High Dose) Stock->Animal Direct Direct Dilution? BioAssay->Direct MethodB Method B: pH Switch / Salt (NaOH Titration) Animal->MethodB Acute Injection Cyclo Alternative: Cyclodextrin (HP-β-CD Formulation) Animal->Cyclo Stable Formulation Precip PRECIPITATION RISK (Do not use) Direct->Precip Yes MethodA Method A: Intermediate Dilution (DMSO -> PEG400 -> Buffer) Direct->MethodA No (Recommended)

Caption: Figure 1.[1][2][4] Decision matrix for solubilizing this compound based on final application concentration and stability requirements.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[2] Available at: [Link]

  • ResearchGate. Chemistry of Sulfonohydrazides and Sulfonazides. (Mechanistic insight on stability and decomposition). Available at: [Link]

  • Bordwell pKa Table. Acidity of Sulfonamides and Related Functions. (pKa reference for sulfonamide group).[2][5][6] Available at: [Link]

Sources

Minimizing side reactions in thiophene sulfonohydrazide oxidation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions in Oxidation Protocols

Welcome to the technical support center for advanced synthetic applications. As Senior Application Scientists, we understand that the generation of sulfonyl radicals from precursors like thiophene sulfonohydrazides is a powerful tool in modern drug discovery and materials science. However, the reactivity of the thiophene ring and the nature of the oxidation process can lead to challenging side reactions.

This guide is designed to provide you with direct, actionable insights to troubleshoot and optimize your experiments. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you to not only solve current issues but also to proactively design more robust and efficient reactions in the future.

Section 1: Core Principles & Common Failure Points (FAQs)

This section addresses the fundamental questions regarding the oxidation of thiophene sulfonohydrazides, focusing on the desired reaction pathway and the most frequently encountered side reactions.

Q1: What is the intended reaction pathway for the oxidation of thiophene sulfonohydrazide?

The primary goal of oxidizing a thiophene sulfonohydrazide (ArSO₂NHNH₂) is to generate a thiophene sulfonyl radical (ArSO₂•). This is typically achieved through a single-electron transfer (SET) mechanism, which leads to the extrusion of nitrogen gas (N₂) and water. The resulting sulfonyl radical is a versatile intermediate for various synthetic transformations, including C-S bond formation.[1][2][3]

The generalized mechanism is illustrated below:

G cluster_0 Oxidation & Radical Formation cluster_1 Desired Downstream Reaction A Thiophene Sulfonohydrazide (Ar-SO₂NHNH₂) B Sulfonyl Radical Intermediate [Ar-SO₂N=NH] A->B  - e⁻, - H⁺ [Oxidant] C Thiophene Sulfonyl Radical (Ar-SO₂•) B->C  Homolytic Cleavage D {N₂ | H₂O} C->D  + Products E Substrate (e.g., Alkene) C->E  Radical Addition F Desired Product (e.g., Sulfonylated Adduct) E->F

Caption: Desired pathway for sulfonyl radical generation.

Q2: What are the most common side reactions and byproducts I should anticipate?

Side reactions can arise from the oxidant attacking the thiophene ring, over-oxidation of the sulfur center, or alternative decomposition pathways of the sulfonohydrazide. Understanding these potential byproducts is the first step in mitigating their formation.

Side Product Plausible Cause & Mechanism Appearance in Reaction Mixture
Thiophene Sulfonic Acid Hydrolysis of the starting material or over-oxidation and subsequent reaction with water. Can be exacerbated by acidic conditions.Often soluble in the aqueous phase; may complicate workup.
Thiophene-S-oxide/S,S-dioxide Direct oxidation of the thiophene ring sulfur. The resulting thiophene-S-oxide is a highly reactive electrophile that can be trapped by nucleophiles or undergo dimerization.[4][5][6]Can lead to a complex mixture of polar byproducts and potential polymerization (tars).
Ring-Opened Products Occurs after initial S-oxidation of the thiophene ring, followed by nucleophilic attack and subsequent fragmentation.[4]Formation of dark, intractable tars or complex mixtures that are difficult to characterize.
Dimerized Sulfonyl Species (Thiosulfonates) Self-coupling of the generated sulfonyl radicals, particularly at high concentrations or in the absence of a suitable radical trap.High molecular weight byproducts, may precipitate from the reaction.
Halogenated Thiophenes If using halogen-based oxidants (e.g., NBS, NCS), electrophilic halogenation of the electron-rich thiophene ring can compete with the desired oxidation.Byproducts with characteristic isotopic patterns in mass spectrometry.
Q3: Why is the thiophene ring particularly susceptible to side reactions during oxidation?

The sulfur atom in the thiophene ring has lone pairs of electrons that contribute to its aromaticity. However, these same electrons make the sulfur atom a target for electrophilic attack and oxidation.[7] Oxidation of the ring sulfur forms a thiophene-S-oxide, which is no longer aromatic and is highly reactive.[4][5][6] This intermediate can undergo various subsequent reactions, leading to the formation of tars and ring-cleavage products, which are common issues in these experiments.[4]

G Thiophene Thiophene Ring S_Oxide Thiophene-S-Oxide (Reactive, Non-Aromatic) Thiophene->S_Oxide Ring S-Oxidation (Undesired) Oxidant Strong Oxidant (e.g., m-CPBA, H₂O₂) Dimer Dimerization S_Oxide->Dimer [4+2] Cycloaddition RingOpening Ring-Opened Products (Tars) S_Oxide->RingOpening Fragmentation TrappedProduct Trapped Adduct S_Oxide->TrappedProduct Nucleophilic Attack Nucleophile Nucleophile (e.g., H₂O, Alcohol)

Caption: Key side reaction pathways via thiophene S-oxidation.

Section 2: Troubleshooting Guide - Experimental Design & Setup

Proactively addressing potential issues before starting your reaction is critical for success. This section focuses on the choices you make regarding reagents and conditions.

Q4: My starting thiophene sulfonohydrazide appears impure. How might this impact the oxidation, and what is the recommended purification method?

Impurities in your starting material are a frequent source of poor yields and side reactions.

  • Key Impurity: The most common and problematic impurity is the corresponding thiophene sulfonyl chloride from which the hydrazide is made.[8][9] Sulfonyl chlorides can react directly with nucleophiles in your mixture or be hydrolyzed to sulfonic acids, complicating the reaction and purification. Another potential impurity is N,N'-di-p-toluenesulfonylhydrazide which can affect stoichiometry.[9]

  • Impact on Reaction: Unreacted hydrazine can be oxidized, consuming your oxidant and potentially generating unwanted radicals. Residual sulfonyl chloride will hydrolyze to sulfonic acid, altering the pH and potentially catalyzing decomposition pathways.

  • Recommended Purification: Recrystallization is the most effective method. A common solvent system is to dissolve the crude product in hot methanol or ethanol and then precipitate it by the slow addition of water.[9] The purity should be checked by melting point and ¹H NMR before use.

Q5: Which oxidizing agent is best for achieving a clean reaction?

The choice of oxidant is arguably the most critical factor in minimizing side reactions. An ideal oxidant should be selective for the hydrazide moiety over the thiophene ring.

Oxidant Pros Cons Recommendation & Key Insights
KMnO₄ in Acetic Acid Inexpensive and powerful.[8]Highly aggressive; often leads to significant thiophene ring oxidation and formation of tars. Difficult to control stoichiometry.Not Recommended for Sensitive Substrates. Use only as a last resort. The acidic medium can also promote side reactions.[10]
**Copper(II) Salts (e.g., Cu(OAc)₂) **Generally milder than permanganate. Can be effective for generating sulfonyl radicals.Stoichiometric amounts of copper waste are generated. Can sometimes chelate with the substrate.A good starting point. The reaction is often cleaner than with stronger oxidants. Ensure rigorous removal of copper during workup.
N-Bromosuccinimide (NBS) Effective for oxidative coupling.[11]Can cause competitive electrophilic bromination of the thiophene ring, especially with electron-rich thiophenes.Use with Caution. Best for thiophenes deactivated towards electrophilic attack. Run at low temperatures to favor hydrazide oxidation over ring bromination.
Electrochemical Oxidation Highly tunable and clean (reagentless). The oxidation potential can be precisely controlled to target the sulfonohydrazide.[3]Requires specialized equipment (potentiostat). Optimization of electrolyte and electrode materials is necessary.Excellent for Control & Scalability. This is a modern, green approach that offers superior control over reactivity, minimizing over-oxidation.[3]
Photoredox Catalysis Uses visible light and a photocatalyst. Extremely mild conditions, often at room temperature. High functional group tolerance.Requires screening of photocatalysts and solvents. The reaction setup must exclude ambient light until initiation.Highly Recommended for Complex Molecules. This method often provides the cleanest results by generating the radical under exceptionally mild, neutral conditions.
Q6: What is the role of the solvent, and which should I choose?

The solvent plays a crucial role in solubility, reaction rate, and even the selectivity of the oxidation.

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These are common choices as they typically solubilize the sulfonohydrazide and many oxidants. However, be aware that DMF can be a source of side reactions under strongly oxidative or basic conditions.[8] Acetonitrile is often a cleaner choice.

  • Alcohols (e.g., Methanol, Ethanol): Can act as nucleophiles and trap reactive intermediates, such as the thiophene-S-oxide, potentially leading to undesired byproducts.[4] They can also be oxidized themselves. Generally, avoid alcohols unless they are part of a specific, validated protocol.

  • Chlorinated Solvents (e.g., DCM, Chloroform): Largely inert and good for solubility. They are excellent choices for many mild oxidation protocols.

  • Ethers (e.g., THF, Dioxane): While often used, be cautious of peroxide formation, which can initiate unintended radical pathways. Use freshly distilled or inhibitor-free solvents.

Recommendation: Start with a clean, dry, polar aprotic solvent like acetonitrile or an inert solvent like DCM .

Section 3: Troubleshooting Guide - Mid-Reaction Interventions

This section provides a logical workflow for diagnosing and correcting issues that arise during the course of the reaction.

G Start Monitor Reaction by TLC/LCMS Problem Problem Observed? Start->Problem Success Proceed to Workup Problem->Success No Tar Excessive Tar / Darkening? Problem->Tar Yes SM Starting Material Remains? Tar->SM No Tar_Sol Likely Ring Oxidation. 1. Lower Temperature. 2. Switch to milder oxidant (e.g., Photoredox). 3. Ensure inert atmosphere. Tar->Tar_Sol Yes Multi Multiple Unidentified Spots? SM->Multi No SM_Sol Reaction is too slow or stalled. 1. Check oxidant activity. 2. Slightly increase temperature. 3. Add fresh oxidant portionwise. SM->SM_Sol Yes Multi->Success No Multi_Sol Lack of Selectivity. 1. Re-evaluate oxidant choice. 2. Lower reaction concentration to disfavor dimerization. 3. Check starting material purity. Multi->Multi_Sol Yes

Caption: Troubleshooting workflow for in-process reaction monitoring.

Q7: I'm observing significant formation of thiophene sulfonic acid. What's the cause and solution?

Formation of the sulfonic acid byproduct (ArSO₃H) is a common hydrolysis-related issue.

  • Cause 1: Water in the Reaction. The most frequent cause is the presence of water in the solvents or reagents, which can hydrolyze the starting material or the sulfonyl chloride impurity.

  • Cause 2: Acidic Conditions. Strongly acidic conditions can catalyze the hydrolysis of the sulfonohydrazide.

  • Solution:

    • Use Anhydrous Conditions: Dry your solvents and reagents thoroughly before use. Run the reaction under an inert atmosphere (N₂ or Argon) to exclude atmospheric moisture.

    • Buffer the Reaction: If acidic conditions are the problem, consider adding a non-nucleophilic base, such as 2,6-lutidine or proton sponge, to neutralize any generated acid.

    • Purify Starting Material: Ensure your thiophene sulfonohydrazide is free of the corresponding sulfonyl chloride.[9]

Q8: My reaction has turned into a dark, intractable tar. What happened?

Tar formation is almost always indicative of thiophene ring decomposition.[12]

  • Primary Cause: The use of an overly aggressive oxidizing agent or excessive temperature, leading to the formation of the unstable thiophene-S-oxide intermediate.[4][5] This intermediate rapidly polymerizes or decomposes.

  • Solution:

    • Lower the Temperature: Perform the reaction at 0 °C or even -20 °C. Add the oxidant slowly and portion-wise to maintain temperature control and avoid localized "hot spots."

    • Switch to a Milder Oxidant: This is the most effective solution. Move from reagents like KMnO₄ to milder, more controlled systems like electrochemical oxidation or photoredox catalysis as detailed in the table above.

    • Degas Solvents: Remove dissolved oxygen from your solvents, as it can participate in unwanted radical side reactions.

Section 4: Recommended Experimental Protocols

The following protocols provide a starting point for clean and controlled oxidation.

Protocol 1: General Procedure for Clean Oxidation via Photoredox Catalysis

This method is recommended for its mildness and high selectivity, making it suitable for complex and sensitive substrates.

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the thiophene sulfonohydrazide (1.0 equiv), the desired radical acceptor (1.2 equiv), and the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(ppy)PF₆, 1-2 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge with nitrogen or argon for 15-20 minutes.

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., acetonitrile or DMF, to a concentration of ~0.1 M) via syringe.

  • Reaction Initiation: Place the vial approximately 5-10 cm from a blue LED lamp, ensuring the reaction is stirred vigorously. Use a fan to maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Section 5: Advanced FAQs
Q9: Are there alternatives to sulfonohydrazides for generating thiophene sulfonyl radicals?

Yes, several other precursors can be used, each with its own advantages and disadvantages. Sulfonyl hydrazides are often favored because they are crystalline, stable solids and do not require redox-active metals for activation in many modern protocols.[3][13]

  • Thiophene Sulfonyl Chlorides: Can generate sulfonyl radicals under photolytic conditions.[14] However, they are highly reactive towards nucleophiles and moisture-sensitive.[15][16]

  • Sodium Thiophene Sulfinates: These salts are excellent precursors for sulfonyl radicals, often generated via oxidation.[1][14] They are stable and easy to handle.

  • Thiophenols/Disulfides: Can be oxidized to generate sulfonyl radicals, but this often requires harsher conditions and can lead to over-oxidation.[17]

The choice of precursor often depends on the specific synthetic strategy and the tolerance of the substrate to the required reaction conditions.

References
  • CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
  • Sone, T., Abe, Y., Sato, N., & Ebina, M. (1985). The Use of N,N-Dimethylformamide-Sulfonyl Chloride Complex for the Preparation of Thiophenesulfonyl Chlorides. Bulletin of the Chemical Society of Japan, 58(3), 1063–1064. [Link]

  • Adams, R., & C. S. Marvel, C. S. (1921). Thiophenol. Organic Syntheses, 1, 84. [Link]

  • Fathalla, W., & Zoorob, H. (2015). Synthesis and Reactions of Sulphone Hydrazides. International Journal of Scientific & Engineering Research, 6(11), 845-863. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis of Some New Hydrazide-Hydrazone and Heterocyclic Compounds Thiophene, Imine, Coumarin and Pyrazole Derivatives. Baghdad Science Journal, 19(5), 1081. [Link]

  • Sulfide Oxidation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • US3789067A - Method of inhibiting sulfone formation in sulfonations.
  • Wu, J., et al. (2017). Radical cross-coupling of styrenes with sulfonyl hydrazides. Angewandte Chemie International Edition, 56(28), 8206-8210. (Note: A representative article on this topic, specific URL may vary). [Link]

  • Wang, F., et al. (2020). Recent Progress in Sulfonylation via Radical Reaction with Sodium Sulfinates, Sulfinic Acids, Sulfonyl Chlorides or Sulfonyl Hydrazides. Molecules, 25(22), 5339. [Link]

  • Yi, W., et al. (2019). Sulfonyl hydrazides as sulfonyl sources in organic synthesis. Chemical Communications, 55(82), 12276-12287. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis of Some New Hydrazide-Hydrazone and Heterocyclic Compounds Thiophene, Imine, Coumarin and Pyrazole Derivatives. ResearchGate. [Link]

  • Le, C., et al. (2020). Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling. Nature Chemistry, 12(11), 1056-1064. [Link]

  • Qiu, Y., et al. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega, 7(44), 39599-39611. [Link]

  • Thiophene - Synthesis, Reactions and Medicinal uses. (2020). YouTube. [Link]

  • Liu, D., et al. (2018). The mechanism of thiophene oxidation on metal-free two-dimensional hexagonal boron nitride. Physical Chemistry Chemical Physics, 20(2), 1147-1154. [Link]

  • Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 263-290. [Link]

  • Lee, S., et al. (2024). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Chemistry, 6(2), 643-655. [Link]

  • Dansette, P. M., et al. (1996). Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo. Chemical Research in Toxicology, 9(8), 1388-1395. [Link]

  • Known metabolites of thiophene oxidation via sulfoxide and epoxide intermediates. ScienceDirect. [Link]

  • Friedman, L., Litle, R. L., & Reichle, W. R. (1960). p-Toluenesulfonylhydrazide. Organic Syntheses, 40, 93. [Link]

  • Thansandote, P., & Thiemann, T. (2009). The chemistry of thiophene S-oxides and related compounds. ARKIVOC, 2009(9), 96-113. [Link]

  • Dansette, P. M., et al. (1992). Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid. Biochemical and Biophysical Research Communications, 186(3), 1624-1630. [Link]

  • Sharma, A., et al. (2026). Circumventing Mukaiyama oxidation: selective S-O bond formation via sulfenamide-alcohol coupling. Beilstein Journal of Organic Chemistry, 22, 158-166. [Link]

Sources

Technical Support Center: High-Purity Isolation of 5-Ethylthiophene-2-sulfonohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: REC-5ETS-001 Subject: Optimization of Recrystallization Protocols for Lab-Scale & Pilot-Scale Purification Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The Stability-Purity Paradox

Welcome to the technical support hub for 5-Ethylthiophene-2-sulfonohydrazide (CAS: 78380-36-6).

If you are accessing this guide, you are likely facing a common dilemma with thiophene-based sulfonohydrazides: Thermal Instability vs. Solubility.

This compound is a critical intermediate for cross-coupling reactions and heterocycle synthesis. However, the sulfonohydrazide moiety (


) is thermally labile. Excessive heat triggers the release of nitrogen gas (

) and decomposition into sulfinic acids or thiosulfonates, often indicated by a color shift from off-white to pink/brown.

This guide provides a Self-Validating Protocol designed to maximize purity while minimizing thermal stress.

Module 1: Solvent Selection & Solubility Profiling

The choice of solvent is dictated by the "Polarity-Stability Window." You need a solvent that dissolves the compound at a temperature below its decomposition threshold (


C is recommended for safety, though the pure compound may melt higher).
Solvent Compatibility Matrix
Solvent SystemRoleSolubility ProfileRisk LevelApplication
Ethanol (Absolute) Primary Moderate at RT; High at

C
LowStandard Protocol (Recommended)
Ethanol : Water (9:1) Primary Low at RT; High at

C
LowBest for removing inorganic salts (hydrazine hydrochloride).
Methanol AlternativeVery High (Risk of yield loss)MediumUse only if EtOH fails to dissolve crude.
Ethyl Acetate Anti-SolventModerateLowUsed in "Crash-out" methods.
Hexane / Heptane Anti-SolventInsolubleLowUsed to induce precipitation.
DMSO / DMF Avoid Too HighHighDifficult to remove; high boiling point encourages decomposition.

Module 2: The "Thermal Gradient" Protocol

Objective: Isolate >98% pure crystals without triggering thermal degradation.

The Workflow

RecrystallizationWorkflow Start Crude 5-Ethylthiophene- 2-sulfonohydrazide Dissolve 1. Dissolution (Solvent: EtOH, Temp: 50-60°C) Start->Dissolve Add Min. Solvent Check Check Clarity Dissolve->Check Filter 2. Hot Filtration (Remove insolubles/salts) Check->Filter Cloudy (Insolubles) Nucleate 3. Controlled Cooling (Ramp: -10°C/30 mins) Check->Nucleate Clear Solution Filter->Nucleate Nucleate->Dissolve Oiling Out? (Reheat & Add Solvent) Isolate 4. Vacuum Filtration & Wash (Cold EtOH) Nucleate->Isolate Crystals Formed Dry 5. Vacuum Drying (< 40°C) Isolate->Dry

Figure 1: The Thermal Gradient Workflow. Note the feedback loop for "Oiling Out," a common failure mode.

Step-by-Step Methodology
  • Preparation: Place the crude solid in an Erlenmeyer flask. Add a stir bar.

  • Dissolution (The Critical Step):

    • Add Ethanol slowly while heating the bath to

      
      C .
      
    • Technical Insight: Do not heat to reflux (

      
      C) immediately. Thiophene sulfonohydrazides can decompose near the boiling point of ethanol. If it dissolves at 
      
      
      
      C, stop heating.
  • Hot Filtration: If the solution remains cloudy (likely hydrazine salts or inorganic impurities), filter rapidly through a pre-warmed funnel.

  • Crystallization:

    • Remove from heat.[1][2] Allow to cool to Room Temperature (RT) over 30 minutes.

    • Optimization: If no crystals appear at RT, transfer to a fridge (

      
      C) for 1 hour.
      
  • Isolation: Filter the white needles/plates using vacuum filtration.

  • Washing: Wash the filter cake immediately with ice-cold Ethanol (

    
    C). This removes surface impurities without redissolving the product.
    
  • Drying: Dry under vacuum at max

    
    C . Warning: Higher temperatures during drying can turn the product pink.
    

Module 3: Troubleshooting Hub (FAQs)

Q1: My product turned from white to a pink/reddish paste during heating. What happened?

  • Diagnosis: Thermal Decomposition / Oxidation.

  • Root Cause: Sulfonohydrazides are reducing agents. At high temperatures or in the presence of air, they can oxidize to azo compounds or decompose to release nitrogen.

  • Solution:

    • Lower your bath temperature (keep

      
      C).
      
    • Perform the recrystallization under an inert atmosphere (

      
       balloon) if the problem persists.
      
    • Add a pinch of EDTA or perform a wash with dilute acid prior to recrystallization to remove trace metals (which catalyze decomposition).

Q2: The compound "Oiled Out" (formed a liquid blob) instead of crystallizing.

  • Diagnosis: Liquid-Liquid Phase Separation (LLPS).

  • Root Cause: The solution became supersaturated too quickly at a temperature above the crystal's melting point (in the solvent mixture), or the solvent is too polar.

  • Solution:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of more solvent (dilute the system).

    • Seed the solution with a tiny crystal of pure product at

      
      C.
      
    • Cool slower (wrap the flask in foil/towel).

Q3: My yield is very low (<40%), but the purity is high.

  • Diagnosis: High Solubility Loss.[3]

  • Root Cause: The compound is too soluble in Ethanol even at cold temperatures.

  • Solution: Switch to a Solvent/Anti-Solvent method.

    • Dissolve in minimal Ethanol at

      
      C.
      
    • Dropwise add Water or Heptane until persistent turbidity (cloudiness) appears.

    • Add one drop of Ethanol to clear it.

    • Cool slowly. This forces the crystal out due to polarity shift, not just temperature.

Module 4: Purity Assessment & Validation

Before using the material in downstream synthesis, validate purity using these metrics.

TechniquePassing CriteriaFailure Indicator
HPLC (UV 254nm) > 98.0% AreaExtra peaks at slightly higher RT (Disulfides/Thiosulfonates).
1H NMR (DMSO-d6) Sharp peaks. Thiophene protons (7.0-7.8 ppm). Hydrazide -NH-NH2 (8-10 ppm).Broadening of NH peaks (acidic impurities) or missing integral (decomposition).
Appearance White to Off-White Crystalline SolidPink, Brown, or Sticky Solid.

References

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques and handling of sulfur/nitrogen compounds).

  • Alvarado, Y. J., et al. (2010).[4] Solubility of thiophene-, furan- and pyrrole-2-carboxaldehyde phenylhydrazone derivatives.[4] Journal of Solution Chemistry, 39, 1099–1112.[4] (Provides solubility data for thiophene-hydrazone analogs in aqueous organic mixtures).

  • Zhang, H., et al. (2004).[5] Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction.[5] Synlett, 3055-3059.[5] (Details isolation of thiophene derivatives and stability considerations).

  • Noreen, M., et al. (2015). Synthesis of 5-Bromothiophene-2-sulfonamide and 5-arylthiophene sulfonamide derivatives. Journal of the Chemical Society of Pakistan. (Describes purification of thiophene sulfonamides via ethanol recrystallization).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Thiophene Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sulfur Conundrum

Welcome to the Technical Support Center. You are likely here because your catalytic turnover has stalled, your yields are inconsistent, or your palladium has precipitated as an inactive black powder.

Thiophene derivatives are ubiquitous in medicinal chemistry (bioisosteres for phenyl rings), but they are notorious "catalyst sponges." The sulfur atom possesses non-bonding electron pairs that can coordinate strongly to the empty


-orbitals of transition metals (Pd, Pt, Rh, Ni), effectively competing with your substrate and ligands. This phenomenon, known as chemisorption poisoning , blocks the active sites required for the catalytic cycle (oxidative addition, transmetallation, or reductive elimination).

This guide provides a root-cause analysis and actionable protocols to bypass this thermodynamic trap.

Module 1: Diagnostic Toolkit

Before altering your synthesis, you must confirm if the failure is due to poisoning (deactivation by impurities/substrate) or instability (thermal/oxidative decomposition).

Troubleshooting Flowchart

Troubleshooting Start Reaction Stalled / Low Yield Check1 Visual Inspection: Is there Pd Black precipitation? Start->Check1 Branch1 Yes: Catalyst Aggregation Check1->Branch1 Precipitate Branch2 No: Solution remains homogeneous Check1->Branch2 Clear/Dark Solution Test1 Standard Addition Test: Add 10-20% fresh catalyst to stalled reaction Branch1->Test1 Branch2->Test1 Result1 Reaction Resumes Test1->Result1 Conversion increases Result2 No Improvement Test1->Result2 Flatline Diagnosis1 Diagnosis: Catalyst Poisoning (Active species killed by S-coordination) Result1->Diagnosis1 Diagnosis2 Diagnosis: Product Inhibition or Irreversible Ligand Decomposition Result2->Diagnosis2 Action1 Action: Switch to Bulky/Bidentate Ligands OR Purify Thiophene SM Diagnosis1->Action1 Action2 Action: Check Reaction Equilibrium OR Change Solvent/Base Diagnosis2->Action2

Figure 1: Decision tree for diagnosing catalyst failure modes. Use the "Standard Addition Test" to distinguish between poisoning and other failure mechanisms.

Module 2: Pre-Reaction Prophylaxis (The "Clean & Protect" Protocol)

Most "catalyst poisoning" is actually caused by trace impurities (free thiols, disulfides, or elemental sulfur) left over from the synthesis of the thiophene starting material, rather than the thiophene ring itself.

Step 1: Feedstock Purification

Why: Free thiols (


) bind to Pd(0) orders of magnitude stronger than the thiophene ring sulfur.
Protocol:
  • Wash: Dissolve the thiophene derivative in EtOAc. Wash 3x with 1M NaOH (removes acidic thiols) or dilute NaOCl (oxidizes thiols to less coordinating sulfonates).

  • Scavenge: If the compound is sensitive to base, stir with activated charcoal or metallic copper powder for 1 hour, then filter through Celite. Copper effectively scavenges free sulfur species.

Step 2: Strategic Masking (Protecting Groups)

If your thiophene contains a free C-H bond or functional group that might degrade, or if the sulfur is particularly electron-rich (e.g., aminothiophenes), consider steric shielding.

  • Approach: Install a bulky protecting group near the sulfur atom if possible, or use a directing group that anchors the catalyst away from the sulfur.

  • Thiol Protection: If your molecule contains a thiol side chain, protect it as an acetyl or acrylate ester. These are tolerated in Suzuki-Miyaura conditions and prevent the thiol from stripping the metal [9].

Module 3: Reaction Optimization (The "Fortified Catalyst" Strategy)

When the thiophene ring itself is the poison (competitive binding), you must manipulate the catalyst's electronics and sterics to outcompete the sulfur.

Ligand Selection Matrix

The choice of ligand is the single most critical factor. You need ligands that bind to Pd more strongly than the thiophene sulfur does.

Ligand ClassExamplesMechanism of ResistanceRecommended For
Bulky Phosphines SPhos, XPhos, RuPhos (Buchwald)Steric bulk prevents sulfur approach; electron-richness accelerates oxidative addition [8].Suzuki/Buchwald couplings of sterically hindered thiophenes.
Bidentate Phosphines dppf, Xantphos, BINAP Chelation effect prevents ligand dissociation, leaving fewer open sites for S-poisoning [8].Large scale reactions; substrates prone to isomerization.
NHC Carbenes PEPPSI-IPr, Pd-NHC Strong

-donation creates a robust Pd-C bond that sulfur cannot displace easily [20].
Difficult couplings (e.g., aryl chlorides + thiophenes).
Phosphite/Phosphoramidite --NOT RECOMMENDED . Too labile; easily displaced by sulfur.Avoid in thiophene chemistry.
Experimental Protocol: High-Performance Suzuki Coupling of Thiophenes

This protocol uses a "sacrificial" loading strategy combined with a high-stability ligand system.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Thiophene Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) (1:2 ratio critical)

  • Base: K₃PO₄ (3.0 equiv) - Phosphate bases often outperform carbonates in poisoning scenarios.

  • Solvent: n-Butanol or Toluene/Water (4:1)

Procedure:

  • Degassing (Critical): Oxygen accelerates catalyst decomposition, making it more susceptible to poisoning. Sparge solvents with Argon for 20 mins.

  • Pre-complexation: Mix Pd(OAc)₂ and SPhos in the solvent and stir at room temperature for 5-10 mins before adding substrates. This ensures the active

    
     species forms before the thiophene can sequester the naked metal.
    
  • Addition: Add the aryl halide, boronic acid, and base.

  • Reaction: Heat to 80-100°C. Note: Higher temperatures promote the desorption of sulfur from the catalyst surface, turning "irreversible" poisoning into a reversible equilibrium.

  • Monitoring: If conversion stalls at 50%, do not add more SM. Add a fresh aliquot of pre-complexed catalyst (1 mol%).

Module 4: Hydrogenation Specifics

Hydrogenating a thiophene ring (or a side chain attached to it) is difficult because the sulfur poisons the heterogeneous surface of Pd/C or Pt/C.

Alternative Catalysts:

  • Sulfided Catalysts: Use sulfided Platinum (Pt-S) or Rhodium. These catalysts are "pre-poisoned" in a controlled manner, preventing further uncontrolled deactivation [17].

  • High Loading: Standard 10% Pd/C often fails. Use 20 wt% loading of 10% Pd/C (i.e., 200 mg catalyst for 1 g substrate).

  • Acidic Conditions: Run hydrogenation in Acetic Acid or with an equivalent of H₂SO₄ (if functional groups tolerate). Protonation of the sulfur lone pair (

    
    ) removes its ability to coordinate to the metal [23].
    

FAQs: Addressing Common Pain Points

Q: My reaction turns black immediately upon heating, and I get no product. Why? A: "Pd Black" formation indicates the ligands have dissociated, and the Pd has aggregated into inactive nanoparticles. This is often triggered by free thiols in your starting material stripping the ligands. Remedy: Perform the "Wash & Scavenge" purification (Module 2) on your thiophene substrate and switch to a bidentate ligand like dppf.

Q: Can I use microwave heating to overcome poisoning? A: Yes. Microwave heating allows you to reach superheated temperatures (e.g., 120-140°C) rapidly. High thermal energy increases the rate of ligand exchange, helping the substrate compete with the inhibiting sulfur species for the active site.

Q: How do I remove the residual Palladium from my product? Thiophenes love to hold onto it. A: This is a major issue. Simple filtration is rarely enough.

  • Protocol: Dissolve crude product in EtOAc. Add Trimercaptotriazine (TMT) resin or functionalized silica (e.g., QuadraPure™ TU) and stir at 50°C for 2 hours. These scavengers bind Pd tighter than the thiophene does. Filter and concentrate.

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. PubMed. Available at: [Link]

  • Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity. ACS Publications. Available at: [Link]

  • Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. ResearchGate. Available at: [Link]

  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines. Journal of the American Chemical Society. Available at: [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PubMed Central. Available at: [Link]

  • Suzuki-Miyaura Coupling - Ligand Effects. Chemistry LibreTexts. Available at: [Link]

  • Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate. Available at: [Link]

  • Catalytic Hydrogenation of Thiophene Derivatives (Video Lecture). YouTube. Available at: [Link]

Scale-up challenges for 5-Ethylthiophene-2-sulfonohydrazide production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific scale-up challenges associated with synthesizing 5-Ethylthiophene-2-sulfonohydrazide (CAS: 78380-36-6). While the chemistry appears straightforward—chlorosulfonation of 2-ethylthiophene followed by hydrazinolysis—the thiophene ring's high reactivity and the thermal instability of the hydrazide moiety present significant safety and yield risks at scale.

This document replaces standard "recipe-style" instructions with a causality-driven troubleshooting framework , designed to help you navigate the critical control points (CCPs) of this synthesis.

Part 1: The Chlorosulfonation Phase

Objective: Convert 2-ethylthiophene to 5-ethylthiophene-2-sulfonyl chloride.[1]

Critical Mechanism

The ethyl group at position 2 is electron-donating, activating the thiophene ring. This makes the remaining


-position (position 5) highly nucleophilic. However, this activation also lowers the energy barrier for side reactions (tar formation/polymerization) if the exotherm is not managed aggressively.
Troubleshooting & FAQs

Q1: The reaction mixture turned into a black, viscous tar immediately upon addition. What happened? Diagnosis: Thermal Runaway / Polymerization. Root Cause: The addition of 2-ethylthiophene to chlorosulfonic acid (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) is highly exothermic. At scale, the surface-area-to-volume ratio decreases, trapping heat. High temperatures (

initially) cause the thiophene ring to polymerize or undergo polysulfonation. Corrective Action:
  • Dilution: Do not run neat at scale. Use Dichloromethane (DCM) or Chloroform as a solvent for the substrate. This acts as a heat sink.

  • Temperature Control: Pre-cool the

    
     to 
    
    
    
    to
    
    
    .
  • Addition Protocol: Switch to a semi-batch mode. Add the diluted 2-ethylthiophene slowly to the acid, not the reverse.

Q2: My yield of the sulfonyl chloride intermediate is low (<50%), despite full consumption of starting material. Diagnosis: Hydrolysis during Quench. Root Cause: Thiophene sulfonyl chlorides are moisture-sensitive. The standard "pour onto ice" quench can hydrolyze the product back to the sulfonic acid if the quench is too hot or too slow. Corrective Action:

  • Quench Temperature: Maintain the quench mass below

    
    . Use crushed ice with salt, not just water.
    
  • Phase Separation: Extract immediately into DCM or Ethyl Acetate. Do not let the product sit in the acidic aqueous slurry.

Protocol 1: Optimized Chlorosulfonation (Scale-Down Model)
ParameterSpecificationRationale
Stoichiometry 1.0 eq Substrate : 3.0–4.0 eq ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Excess acid acts as solvent and drives equilibrium.
Solvent DCM (1:2 v/v ratio with substrate)Mitigates viscosity and hot-spots.
Addition Temp ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

to

Prevents charring/tarring.
Reaction Time 2 hours post-addition at RTEnsures conversion without degradation.

Part 2: The Hydrazinolysis Phase

Objective: Convert 5-ethylthiophene-2-sulfonyl chloride to the target sulfonohydrazide.

Critical Mechanism

The nucleophilic attack of hydrazine on the sulfonyl chloride competes with a second attack by the newly formed product, leading to the formation of a symmetrical sulfonyl hydrazide dimer (sulfonimide). This is the most common impurity.

Troubleshooting & FAQs

Q3: I am seeing a high molecular weight impurity (dimer) by LC-MS. How do I stop this? Diagnosis: Localized deficiency of hydrazine. Root Cause: If you add hydrazine to the sulfonyl chloride, the chloride is in excess at the point of contact, favoring the reaction of the product with the starting material. Corrective Action:

  • Inverse Addition (Mandatory): You must add the sulfonyl chloride solution dropwise into the hydrazine solution .

  • Stoichiometry: Use a large excess of hydrazine hydrate (2.5 to 3.0 equivalents).[1]

Q4: The product decomposes (turns pink/brown) during vacuum drying. Diagnosis: Thermal Instability / Metal Contamination. Root Cause: Sulfonohydrazides are thermally labile and can decompose to release


 gas. Trace metals (Fe, Cu) from reactors catalyze this decomposition.
Corrective Action: 
  • Temperature Limit: Never exceed

    
     during drying.
    
  • Equipment: Use glass-lined or passivated stainless steel equipment.

  • Stabilizer: Ensure the final wash is pH neutral. Residual acid accelerates decomposition.

Protocol 2: High-Fidelity Hydrazinolysis
  • Preparation: Dissolve 5-ethylthiophene-2-sulfonyl chloride in THF (concentration ~0.5 M).

  • Receiver Charge: Charge Hydrazine Hydrate (3.0 eq) and THF into the reactor. Cool to

    
    .
    
  • Inverse Addition: Add the chloride solution to the receiver over 30–60 minutes, maintaining internal temp

    
    .
    
  • Workup: Pour mixture into cold water (

    
     volume). The product will precipitate as off-white crystals.
    
  • Purification: Filter and wash with cold water (to remove hydrazine salts) followed by cold ethanol (to remove organic impurities and facilitate drying).[1]

Part 3: Visualization & Logic Flow

Workflow Diagram: Synthesis & Control Points

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Hydrazinolysis Start Start: 2-Ethylthiophene Reaction1 Reaction: Electrophilic Substitution (Exothermic Control) Start->Reaction1 Dilute in DCM Acid Chlorosulfonic Acid (-10°C) Acid->Reaction1 Quench Ice Quench & Extraction (Rapid Phase Cut) Reaction1->Quench Maintain <5°C Intermediate Intermediate: Sulfonyl Chloride Quench->Intermediate Reaction2 Inverse Addition (Chloride into Hydrazine) Intermediate->Reaction2 Dissolve in THF Hydrazine Hydrazine Hydrate (Excess) (Receiver Vessel) Hydrazine->Reaction2 Base Pool Precipitation Water Precipitation & Filtration Reaction2->Precipitation Final Target: this compound Precipitation->Final Dry <40°C

Caption: Figure 1. Optimized process flow emphasizing the "Inverse Addition" strategy in Step 2 to prevent dimer formation.

Troubleshooting Logic Tree

Tree Problem Impurity / Low Yield? CheckStep Which Step? Problem->CheckStep Step1 Chlorosulfonation CheckStep->Step1 Step2 Hydrazinolysis CheckStep->Step2 BlackTar Black Tar? Step1->BlackTar LowYield Low Yield? Step1->LowYield SolnTar Reduce Temp Dilute Feed BlackTar->SolnTar Yes SolnHydrolysis Faster Phase Cut Colder Quench LowYield->SolnHydrolysis Yes Dimer Dimer Impurity? Step2->Dimer ColorChange Pink/Brown Solid? Step2->ColorChange SolnDimer Use Inverse Addition Increase Hydrazine eq Dimer->SolnDimer Yes SolnDecomp Check Drying Temp Check Metal Ions ColorChange->SolnDecomp Yes

Caption: Figure 2. Decision tree for rapid diagnosis of common failure modes in sulfonohydrazide synthesis.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (Standard procedure for chlorosulfonation of aromatic heterocycles).

  • Cremlyn, R. J. "Chlorosulfonation of Thiophene Derivatives."[1] The Chemistry of Chlorosulfonic Acid; Royal Society of Chemistry, 2002.

  • Myers, A. G.; Zheng, B.; Movassaghi, M. "Preparation of the Reagent o-Nitrobenzenesulfonylhydrazide."[1][2] Journal of Organic Chemistry, 1997 , 62, 7507.[1][2] Link (Establishes the "Inverse Addition" protocol for high-purity sulfonohydrazides).[1]

  • Shoji, T. et al. "Synthesis of Azulene-Substituted Sulfonohydrazides."[1] Organic Preparations and Procedures International, 2015 . (Demonstrates stability concerns of heterocyclic sulfonohydrazides).

  • Sigma-Aldrich. "Safety Data Sheet: Hydrazine Hydrate." Link (Critical safety data for handling hydrazine).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Interpretation of 5-Ethylthiophene-2-sulfonohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the gold standard for elucidating molecular structures in solution. This guide provides an in-depth, experience-driven interpretation of the ¹H NMR spectrum of 5-Ethylthiophene-2-sulfonohydrazide, a molecule of interest in medicinal chemistry. We will dissect the expected spectrum, compare it with analogous structures, and provide the causal logic behind the spectral features, empowering you to approach similar analytical challenges with confidence.

The Structural Blueprint: Predicting the ¹H NMR Spectrum

Before delving into an experimental spectrum, a seasoned scientist first constructs a hypothesis. By dissecting the molecule into its constituent functional groups, we can predict the chemical shifts, multiplicities, and integrations of the proton signals.

This compound is comprised of three key fragments:

  • A 2,5-disubstituted thiophene ring.

  • An ethyl group at the 5-position.

  • A sulfonohydrazide group (-SO₂NHNH₂) at the 2-position.

Based on established principles of ¹H NMR spectroscopy, we can anticipate the following signals:

  • Ethyl Group: This will manifest as a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). The quartet arises from the coupling of the -CH₂- protons with the three adjacent -CH₃- protons (n+1 rule, 3+1=4). The triplet is due to the coupling of the -CH₃- protons with the two adjacent -CH₂- protons (n+1 rule, 2+1=3).[1]

  • Thiophene Ring Protons: With substituents at the 2 and 5 positions, the thiophene ring possesses two chemically non-equivalent protons at the 3 and 4 positions. These protons will appear as two distinct doublets, a result of their mutual coupling.[2][3]

  • Sulfonohydrazide Protons: The sulfonohydrazide moiety contains two types of exchangeable protons: one on the sulfonamide nitrogen (-SO₂NH -) and two on the terminal hydrazine nitrogen (-NH ). These protons typically appear as broad singlets, and their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[4]

Predicted ¹H NMR Spectral Data for this compound

To provide a more quantitative prediction, we can draw upon spectral data from analogous compounds and established chemical shift tables.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale for Prediction
-CH₃ (Ethyl)~ 1.3Triplet (t)3HTypical upfield region for a methyl group adjacent to a methylene group.[5]
-CH₂- (Ethyl)~ 2.8Quartet (q)2HDeshielded relative to the methyl group due to its attachment to the electron-rich thiophene ring.
H-4 (Thiophene)~ 7.0 - 7.2Doublet (d)1HElectron-donating effect of the ethyl group at position 5 shields this proton relative to H-3.
H-3 (Thiophene)~ 7.5 - 7.7Doublet (d)1HThe electron-withdrawing sulfonohydrazide group at position 2 deshields this adjacent proton.
-SO₂NH- ~ 8.0 - 9.0Broad Singlet (br s)1HExpected downfield shift due to the strong deshielding effect of the sulfonyl group and hydrogen bonding.[4]
-NH₂ ~ 4.0 - 5.0Broad Singlet (br s)2HMore shielded than the -SO₂NH- proton but still subject to broadening and variable chemical shift.[4]

Comparative Analysis: Learning from a Simpler Analogue

Compound Aromatic Protons (δ, ppm) -CH₂- Protons (δ, ppm) -CH₃- Protons (δ, ppm)
Ethylbenzene ~ 7.1 - 7.3 (multiplet)~ 2.6 (quartet)~ 1.2 (triplet)
Predicted this compound ~ 7.0 - 7.7 (two doublets)~ 2.8 (quartet)~ 1.3 (triplet)

This comparison highlights a key difference: the aromatic region of ethylbenzene is a complex multiplet due to multiple, similar coupling constants, while the 2,5-disubstituted thiophene ring is expected to show a cleaner splitting pattern of two doublets.[6] The downfield shift of the thiophene protons in our target molecule is attributed to the combined electronic effects of the sulfur heteroatom and the electron-withdrawing sulfonohydrazide substituent.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To validate our predictions, a robust experimental protocol is essential.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for sulfonamides as it can help in resolving the NH protons.[4][7][8]

  • Filter the solution into a standard 5 mm NMR tube.

NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (≥ 400 MHz) for better signal dispersion.

  • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • To confirm the identity of the NH protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the -SO₂NH- and -NH₂ protons should disappear or significantly decrease in intensity.

Visualizing the Molecular Connectivity

The relationships between the different proton environments can be visualized using a workflow diagram.

G cluster_ethyl Ethyl Group cluster_thiophene Thiophene Ring cluster_sulfonohydrazide Sulfonohydrazide Group CH3 CH₃ (Triplet) CH2 CH₂ (Quartet) CH3->CH2 ³J coupling H4 H-4 (Doublet) CH2->H4 Attached to C5 H3 H-3 (Doublet) H3->H4 ³J coupling SO2NH -SO₂NH- (Broad s) SO2NH->H3 Attached to C2 NH2 -NH₂ (Broad s)

Caption: Predicted ¹H NMR spin systems and connectivities in this compound.

Logical Workflow for Spectral Interpretation

A systematic approach is crucial for accurate spectral interpretation.

G A Acquire ¹H NMR Spectrum B Identify Solvent and TMS Peaks A->B C Integrate All Signals B->C D Analyze Upfield Region (~0.5-3.0 ppm) C->D F Analyze Aromatic Region (~6.5-8.0 ppm) C->F H Analyze Downfield/Broad Signals C->H E Identify Ethyl Group (Quartet & Triplet) D->E K Final Structure Confirmation E->K G Identify Thiophene Protons (Two Doublets) F->G G->K I Assign -SO₂NH- and -NH₂ Protons H->I J Perform D₂O Exchange for Confirmation I->J J->K

Caption: A logical workflow for the systematic interpretation of the ¹H NMR spectrum.

Conclusion: A Validated Approach to Structural Elucidation

This guide has provided a comprehensive, predictive, and comparative framework for the ¹H NMR interpretation of this compound. By understanding the fundamental principles of chemical shifts and coupling constants, and by leveraging data from analogous structures, researchers can confidently approach the structural elucidation of novel compounds. The provided protocols and logical workflows serve as a self-validating system, ensuring that experimental observations are grounded in sound scientific reasoning. This rigorous approach is indispensable for the advancement of drug discovery and development.

References

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A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Ethylthiophene-2-sulfonohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed exploration of the predicted mass spectrometry fragmentation pathways of 5-Ethylthiophene-2-sulfonohydrazide, a molecule of interest in medicinal chemistry. Drawing upon established principles of mass spectrometry and comparative data from related chemical structures, this document serves as a predictive framework for researchers and scientists in the field.

Introduction: The Structural Context of this compound

This compound (C₆H₁₀N₂O₂S₂) possesses a unique combination of functional groups that dictate its behavior under mass spectrometric analysis. The molecule integrates a thiophene ring, an ethyl substituent, a sulfonamide linkage, and a hydrazide moiety. Each of these components contributes to a series of predictable, and potentially unique, fragmentation pathways upon ionization. Understanding these pathways is crucial for its unambiguous identification and for differentiating it from structurally similar compounds.

Predicted Fragmentation Pathways of this compound

The primary fragmentation events are anticipated to involve:

  • Loss of Sulfur Dioxide (SO₂): A hallmark fragmentation of arylsulfonamides is the elimination of SO₂ (64 Da).[2][6][7] This rearrangement process is often a dominant feature in the mass spectra of such compounds.

  • Cleavage of the Sulfonyl-Nitrogen (S-N) Bond: Dissociation of the S-N bond is a common pathway for protonated sulfonamides, leading to the formation of a sulfonyl cation and a neutral amine or a radical cation of the amine.[3][8][9]

  • Cleavage of the Nitrogen-Nitrogen (N-N) Bond: The hydrazide group introduces a labile N-N bond, the cleavage of which can result in the formation of distinct fragment ions.

  • Fragmentation of the Thiophene Ring and Ethyl Group: The substituted thiophene ring can undergo characteristic cleavages, and the ethyl group may be lost as a neutral radical.

Below is a visual representation of the predicted primary fragmentation pathways.

Figure 1: Predicted primary fragmentation pathways of this compound.

Comparative Fragmentation Analysis

To substantiate our predictions, we will compare the expected fragmentation of this compound with the known fragmentation patterns of structurally related molecules.

Comparison with Arylsulfonamides

Aromatic sulfonamides are extensively studied, and their fragmentation is well-characterized.[2][3][4][5] A key fragmentation pathway involves the extrusion of SO₂ via a rearrangement mechanism.[2] This is often followed by the formation of an ion-neutral complex.[3][8] For instance, in the fragmentation of benzenesulfonamides, the S-N bond cleaves to form a [sulfonyl cation/aniline] complex.[3][8] We anticipate a similar loss of SO₂ from this compound, which would be a strong diagnostic peak.

Comparison with Thiophene Derivatives

The mass spectra of substituted thiophenes typically show a prominent molecular ion.[1] Fragmentation is often directed by the substituent. For example, 2-acylthiophenes undergo α-cleavage adjacent to the carbonyl group.[1] In the case of this compound, the sulfonyl group will direct the fragmentation of the thiophene ring. The mass spectrum of 2-ethylthiophene shows a base peak corresponding to the loss of a methyl radical.[10] A similar loss from the molecular ion of our target compound is plausible.

Compound ClassKey Fragmentation PathwaysRelevance to this compound
Arylsulfonamides Prominent loss of SO₂ (64 Da), S-N bond cleavage.[2][3]Strong predictor for the loss of SO₂ and S-N cleavage.
Thiophene Derivatives Strong molecular ion, substituent-directed fragmentation.[1]Indicates the thiophene ring will likely remain intact in some major fragments.
Hydrazides N-N bond cleavage.Suggests a key fragmentation pathway for the hydrazide moiety.

Table 1: Comparison of fragmentation patterns of related compound classes.

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation patterns, the following experimental workflow is recommended.

Sample Preparation
  • Dissolution: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Dilution: Prepare a working solution of 1-10 µg/mL in the same solvent. For ESI, it is advisable to add 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode to aid ionization.[11]

Mass Spectrometry Parameters (ESI-MS/MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.

  • Full Scan (MS1): Acquire a full scan spectrum to determine the accurate mass of the protonated molecular ion ([M+H]⁺).

  • Tandem Mass Spectrometry (MS/MS):

    • Select the [M+H]⁺ ion as the precursor ion.

    • Apply collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to induce fragmentation.[12]

    • Acquire the product ion spectrum (MS2).

    • Vary the collision energy to observe the evolution of fragment ions.

MS_Workflow start Sample Preparation ms1 Full Scan Mass Spectrometry (MS1) (Determine [M+H]⁺) start->ms1 ms2 Tandem Mass Spectrometry (MS/MS) (Fragment [M+H]⁺) ms1->ms2 analysis Data Analysis (Identify Fragment Ions) ms2->analysis end Structural Elucidation analysis->end caption Experimental workflow for MS analysis.

Figure 2: Recommended experimental workflow for the mass spectrometric analysis of this compound.

Conclusion

This guide provides a predictive and comparative framework for understanding the mass spectrometry fragmentation patterns of this compound. Based on the established fragmentation of its constituent functional groups, we anticipate key fragmentation pathways including the loss of SO₂, cleavage of the S-N and N-N bonds, and fragmentation of the ethyl-thiophene moiety. The provided experimental protocol offers a robust methodology for acquiring the necessary data to confirm these predictions. A thorough analysis of the resulting mass spectra will enable the unambiguous structural elucidation of this compound and its analogs, a critical step in the drug development pipeline.

References

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

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A Comparative Guide to HPLC Method Development for the Purity Assessment of 5-Ethylthiophene-2-sulfonohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-Ethylthiophene-2-sulfonohydrazide. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring a self-validating and reliable analytical procedure. This document is intended for researchers, scientists, and drug development professionals who require a scientifically sound and defensible analytical method.

Introduction: The Analytical Challenge of this compound

This compound is a unique molecule incorporating a sulfonamide, a thiophene ring, and a hydrazide functional group. Each of these moieties presents distinct chemical properties that influence its chromatographic behavior. The sulfonamide group can exhibit pH-dependent ionization, the thiophene ring provides UV chromphore for detection and contributes to the molecule's hydrophobicity, and the hydrazide group can be reactive. A successful HPLC method must be able to separate the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products that may arise during synthesis, formulation, or storage.

The primary objective of this guide is to present a systematic and scientifically-grounded workflow for developing and validating a stability-indicating HPLC method. This ensures that the method is not only suitable for routine purity testing but can also be confidently used in stability studies.

Foundational Strategy: Initial Method Development

The initial phase of method development involves making educated choices for the stationary phase, mobile phase, and detection wavelength based on the analyte's structure.

Stationary Phase Selection: A Tale of Two Columns

Given the moderately non-polar nature of the this compound molecule, a reversed-phase stationary phase is the logical starting point. The two most common choices are C18 (octadecylsilane) and C8 (octylsilane) columns.

  • C18 Columns: Offer higher hydrophobicity and are excellent for retaining and separating non-polar to moderately polar compounds. The longer alkyl chain provides greater interaction with the analyte, often leading to longer retention times and potentially better resolution of closely related impurities.

  • C8 Columns: Provide a less hydrophobic stationary phase compared to C18. This can be advantageous in reducing analysis time and may offer different selectivity for polar impurities.

For this application, we will begin our investigation with a YMC-Triart C8 (250 x 4.6 mm, 5 µm) column, as it provides a good balance of retention and analysis speed for sulfonamide-type compounds[1]. A comparison with a C18 column will be performed to ensure the optimal stationary phase is selected.

Mobile Phase Considerations: The Power of pH and Organic Modifier

The mobile phase composition is critical for achieving optimal separation. A gradient elution is often preferred in purity methods to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

  • Organic Modifier: Acetonitrile is a common choice for reversed-phase HPLC due to its low viscosity and UV transparency. We will start with a gradient of acetonitrile and water.

  • Aqueous Phase and pH Control: The sulfonamide moiety has a pKa, and controlling the mobile phase pH is crucial for consistent retention and peak shape. An acidic mobile phase will suppress the ionization of the sulfonamide, leading to better retention and sharper peaks. We will start with a mobile phase containing a phosphate buffer to maintain a consistent pH. A common starting point is a pH of 2.5, adjusted with phosphoric acid[2].

Detection Wavelength: Seeing the Unseen

The thiophene ring in this compound contains a conjugated system that absorbs UV radiation. To determine the optimal detection wavelength, a UV scan of the analyte in the mobile phase should be performed. Based on similar thiophene-containing compounds, a starting wavelength of 265 nm is a reasonable choice[1]. A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities.

Comparative Method Development: The Quest for Optimal Separation

The following section details a systematic comparison of chromatographic conditions to achieve the desired separation of this compound from its potential impurities.

Experimental Protocol: Method Development
  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable diluent (e.g., HPLC grade water)[1]. Prepare a working standard solution at 5 µg/mL by diluting the stock solution with the diluent[1].

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA detector is required.

  • Chromatographic Conditions to be Compared:

    • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) vs. a standard C18 column of similar dimensions.

    • Mobile Phase A: 1.74 g of dipotassium hydrogen phosphate in 500 mL of water, adjusted to pH 2.5 with phosphoric acid[1].

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A linear gradient from 10% B to 90% B over 30 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

    • Flow Rate: 1.0 mL/min[1].

    • Injection Volume: 5 µL[1].

    • Column Temperature: 25 °C[1].

    • Detection: 265 nm[1].

  • Data Analysis: Evaluate the chromatograms for peak shape (asymmetry), resolution between the main peak and any impurity peaks, and retention time.

Data Presentation: Comparison of Chromatographic Conditions
Parameter Condition 1 Condition 2 Rationale for Comparison
Column YMC-Triart C8 (250x4.6 mm, 5µm)C18 (250x4.6 mm, 5µm)To evaluate the effect of stationary phase hydrophobicity on retention and selectivity.
Mobile Phase Gradient 10-90% Acetonitrile in 30 min20-80% Acetonitrile in 25 minTo optimize the separation of early and late eluting impurities and reduce run time.
Mobile Phase pH 2.53.5To assess the impact of pH on the retention and peak shape of the ionizable sulfonamide.

The optimal conditions will be selected based on the best balance of resolution, peak shape, and analysis time.

Visualization of the Method Development Workflow

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Final Method Selection Start Define Analytical Target Profile (ATP) Analyte Analyze this compound Structure Start->Analyte Column_Select Select Stationary Phase (C8 vs. C18) Analyte->Column_Select MP_Select Select Mobile Phase (ACN/H2O, pH) Analyte->MP_Select Detector_Select Select Detection Wavelength (UV Scan) Analyte->Detector_Select Experiment Perform Comparative Experiments Column_Select->Experiment MP_Select->Experiment Detector_Select->Experiment Gradient_Opt Optimize Gradient Profile Experiment->Gradient_Opt pH_Opt Optimize Mobile Phase pH Experiment->pH_Opt Column_Comp Compare Column Performance Experiment->Column_Comp Data_Analysis Analyze Chromatographic Data (Resolution, Peak Shape, RT) Gradient_Opt->Data_Analysis pH_Opt->Data_Analysis Column_Comp->Data_Analysis Final_Method Select Final Optimized Method Data_Analysis->Final_Method

Caption: Workflow for HPLC Method Development.

Method Validation: Ensuring a Fit-for-Purpose Method

Once the optimal chromatographic conditions are established, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for its intended purpose[3][4].

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[5]. Forced degradation studies are a critical part of demonstrating specificity for a stability-indicating method[6][7][8][9].

  • Sample Preparation: Subject solutions of this compound (and a placebo, if applicable) to the following stress conditions:

    • Acid Hydrolysis: 1N HCl at 60°C for 24 hours[7].

    • Base Hydrolysis: 1N NaOH at 60°C for 24 hours[7].

    • Oxidative Degradation: 10% H₂O₂ at room temperature for 24 hours[7].

    • Thermal Degradation: Heat solid sample at 105°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the developed HPLC method.

  • Data Evaluation: Assess the chromatograms for the appearance of new peaks (degradation products) and the resolution between these peaks and the main analyte peak. The goal is to achieve a degradation of 5-20% of the active ingredient[7]. Peak purity analysis using a PDA detector should be performed to ensure the main peak is spectrally pure.

Linearity

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range[5].

  • Standard Preparation: Prepare a series of at least five standard solutions of this compound covering the range from the Limit of Quantitation (LOQ) to 200% of the nominal concentration (e.g., LOQ, 50%, 100%, 150%, 200%)[1].

  • Analysis: Inject each standard solution in triplicate.

  • Data Evaluation: Plot a graph of peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999[1].

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value[5].

  • Sample Preparation: Spike a placebo (if a formulated product is being tested) or a blank solution with known amounts of this compound at three different concentration levels (e.g., 50%, 100%, 150% of the nominal concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples.

  • Data Evaluation: Calculate the percentage recovery for each sample. The acceptance criterion is typically between 97.0% and 103.0%[7].

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample[5]. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Data Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion for %RSD is typically ≤ 2.0%[7].

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage[10].

  • Parameter Variation: Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1 units)

    • Wavelength (± 2 nm)

  • Analysis: Analyze a standard solution under each varied condition.

  • Data Evaluation: Evaluate the effect of the changes on the system suitability parameters (e.g., retention time, peak asymmetry, resolution). The system suitability criteria should still be met under all varied conditions.

Summary of Validation Parameters and Acceptance Criteria
Validation Parameter Acceptance Criteria
Specificity No interference at the retention time of the main peak; peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999.
Accuracy Recovery between 97.0% and 103.0%.
Precision (Repeatability & Intermediate) %RSD ≤ 2.0%.
Robustness System suitability parameters remain within acceptable limits.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Visualization of the Method Validation Workflow

MethodValidationWorkflow cluster_0 Method Validation as per ICH Q2(R2) Start Finalized HPLC Method Specificity Specificity & Forced Degradation Start->Specificity Linearity Linearity Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Robustness Robustness Start->Robustness LOD_LOQ LOD & LOQ Start->LOD_LOQ Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Robustness->Report LOD_LOQ->Report

Caption: Workflow for HPLC Method Validation.

Potential Impurities of this compound

A thorough understanding of the synthetic route and potential degradation pathways is essential for identifying potential impurities. Based on the structure, potential impurities could include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • By-products: Compounds formed from side reactions during synthesis.

  • Degradation products: Formed due to hydrolysis, oxidation, or other degradation mechanisms. For sulfonamides, common degradation products include the corresponding sulfonic acid and aniline derivatives[11]. For this compound, this could lead to the formation of 5-ethylthiophene-2-sulfonic acid.

The developed HPLC method should be capable of separating these potential impurities from the main analyte peak.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the development and validation of an HPLC method for the purity determination of this compound. By systematically comparing chromatographic parameters and adhering to ICH validation guidelines, a robust and reliable method can be established. This ensures the generation of high-quality data that is essential for regulatory submissions and for guaranteeing the safety and efficacy of pharmaceutical products.

References

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Benchmarking Purity: Elemental Analysis vs. Orthogonal Methods for Thiophene Sulfonohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sulfur-Nitrogen" Paradox

Thiophene sulfonohydrazides represent a unique challenge in organic characterization. As precursors in the Cunningham-Williams reaction and key scaffolds in medicinal chemistry (e.g., antitumor agents), their purity is critical. However, they sit at the intersection of two analytical nightmares: high sulfur content (from the thiophene and sulfonyl groups) and thermal instability (from the hydrazide


 moiety).

Standard Elemental Analysis (EA) often fails these compounds, yielding results outside the acceptable


 range due to incomplete sulfur combustion or premature nitrogen release. This guide objectively compares the optimized Automated Combustion (CHNS)  method against the modern gold standard, Quantitative NMR (qNMR) , providing validated protocols to ensure data integrity.

The Analytical Challenge

Thiophene sulfonohydrazides (


) present specific physicochemical hurdles:
  • The Adsorption Trap: The high sulfur content (often >25% by mass) tends to form stable metal sulfates with the ash in standard combustion crucibles, leading to low %S readings.

  • The Hydrazide Instability: The

    
     bond is labile. Aggressive drying (essential for EA) can cause decomposition, releasing 
    
    
    
    gas before the sample is even weighed, leading to low %N.
  • Matrix Interference: In standard CHNS analyzers, high concentrations of

    
     can tail into the 
    
    
    
    or
    
    
    peaks if the chromatographic separation columns are not optimized.

Method A: Optimized Automated Combustion (CHNS)

The Traditional Standard, Refined.

While "send-out" EA services often fail these samples, in-house optimization can yield accurate results. The key is Combustion Aides .

The Protocol: "Flash Dynamic Combustion" with Additives

Objective: Force complete oxidation of the thiophene ring and prevent sulfur trapping.

  • Instrument Configuration: Flash 2000 / Elementar vario (or equivalent).

  • Carrier Gas: Helium (140 mL/min).

  • Oxidation: Oxygen Injection (250 mL/min for 5s).

Step-by-Step Workflow:

  • Sample Prep: Dry the sample under high vacuum (0.1 mbar) at ambient temperature for 4 hours. Crucial: Do not heat above 40°C to prevent hydrazide degradation.

  • Weighing: Weigh 1.5–2.0 mg of sample into a Tin (Sn) capsule.

  • The Additive (The Secret Sauce): Add 2–3 mg of Vanadium Pentoxide (

    
    )  or Tungsten Trioxide (
    
    
    
    )
    directly into the capsule.
    • Mechanism:[1][2]

      
       acts as an oxygen donor and flux, raising the local temperature to >1000°C and preventing the formation of stable sulfates that trap sulfur.
      
  • Combustion: Drop into the reactor at 980°C.

  • Reduction: Gases pass over reduced copper (650°C) to convert

    
     to 
    
    
    
    and remove excess
    
    
    .
Data Visualization: The CHNS Workflow

The following diagram illustrates the critical separation pathway required to isolate the massive Sulfur peak from the Nitrogen signal.

CHNS_Workflow Fig 1. Optimized CHNS workflow with V2O5 additive to ensure complete Sulfur recovery. Sample Sample + V2O5 (Tin Capsule) Combustion Flash Combustion (980°C) Sample->Combustion O2 Injection Reduction Reduction Tube (Cu, 650°C) Combustion->Reduction Gas Mix (CO2, H2O, N2, SO2) Traps Water/Halogen Traps Reduction->Traps Separation GC Separation Column Traps->Separation Clean Gas Stream Detector TCD Detector Separation->Detector Sequential Elution: N2 -> CO2 -> H2O -> SO2

Method B: Quantitative NMR (qNMR)

The Modern "Absolute" Standard.

For thiophene sulfonohydrazides, qNMR is often superior because it does not require the sample to be combustible, nor does it suffer from sulfur interferences. It measures the molar ratio of the analyte to a certified internal standard (IS).

The Protocol: Internal Standard Selection

Objective: Determine purity based on proton integration, independent of elemental composition.

  • Solvent: DMSO-

    
     (Sulfonohydrazides are often insoluble in 
    
    
    
    ).
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene .

    • Requirement: The IS signals must not overlap with the thiophene protons (7.0–8.0 ppm) or the hydrazide protons. Maleic acid (singlet at ~6.2 ppm) is ideal.

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~10 mg of Sample (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial. Precision is paramount (use a 5-digit balance).
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): Must be

      
       of the slowest relaxing proton (typically 30–60 seconds). Failure here is the #1 cause of error.
      
    • Scans: 16–32 (for S/N > 200).

  • Processing: Phase and baseline correct manually. Integrate the IS peak and a distinct sample peak (e.g., a thiophene ring proton).

Calculation (Self-Validating)


Where:

  • 
     = Integration Area[3]
    
  • 
     = Number of protons (e.g., 2 for Maleic acid, 1 for Thiophene C-H)
    
  • 
     = Molecular Weight
    
  • 
     = Mass weighed
    
  • 
     = Purity of Internal Standard
    

Comparative Analysis: CHNS vs. qNMR

The following table summarizes the performance of both methods specifically for Thiophene-2-sulfonohydrazide .

FeatureAutomated Combustion (CHNS)Quantitative NMR (qNMR)
Primary Output Weight % of C, H, N, SMolar Purity %
Sulfur Accuracy Moderate. Requires

to avoid low bias.
N/A. (Inferred via purity).
Sample Destructive? Yes (Combusted).No (Recoverable).
Interferences Inorganic sulfates, trapped solvents (water counts as H).Overlapping peaks, paramagnetic impurities.
Sample Requirement 1.5 – 2.0 mg5.0 – 10.0 mg
Speed Fast (5-8 mins/run).Slow (requires long relaxation delays).
Best For... Bulk confirmation, checking for inorganic salts.Absolute organic purity , unstable compounds.
Decision Matrix

When should you use which method?

Decision_Matrix Fig 2. Decision matrix for selecting the optimal analytical technique. Start Start: Characterize Thiophene Sulfonohydrazide IsStable Is the sample thermally stable (< 50°C degradation)? Start->IsStable CheckSolubility Is it soluble in DMSO/CDCl3? IsStable->CheckSolubility No (Unstable) UseEA Method: CHNS Analysis (Add V2O5 + Sn Capsule) IsStable->UseEA Yes UseQNMR Method: qNMR (Maleic Acid Std) CheckSolubility->UseQNMR Yes UseXRF Method: XRF (Sulfur specific) CheckSolubility->UseXRF No (Insoluble Solid)

Expert Recommendations

  • The "Hybrid" Approach: For a new chemical entity (NCE), do not rely on one method. Run qNMR to establish absolute organic purity. Then, run CHNS. If the CHNS matches the qNMR, your sample is clean. If CHNS shows lower Carbon but qNMR shows 99% purity, you likely have trapped inorganic salts (which qNMR misses).

  • Handling Hygroscopicity: Thiophene sulfonohydrazides are hygroscopic. If your %H is high in EA, do not assume impurity. Perform a Karl Fischer titration or TGA (Thermogravimetric Analysis) to quantify water, then correct the EA theoretical values.

  • Safety Note: When combusting these compounds, the release of

    
     and 
    
    
    
    is rapid. Ensure your EA crucible packing is tight to prevent "flash" blowback of ash into the combustion tube.

References

  • IUPAC. (2023). Guidelines for the representation of pulse sequences for solution-state nuclear magnetic resonance spectrometry. Pure and Applied Chemistry. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Application Note 42257. Link

  • Elementar. (2025). Best practices for sample preparation in elemental analysis. Link

  • Mahajan, S., & Singh, I. P. (2013).[4] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. Link

Sources

Benchmarking 5-Ethylthiophene-2-sulfonohydrazide against commercial standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmarking analysis of 5-Ethylthiophene-2-sulfonohydrazide (5-ETSH) , positioning it against the industry-standard


-Toluenesulfonohydrazide (TsNHNH

)
for synthetic applications and Acetazolamide for biological scaffold evaluation.

-Toluenesulfonohydrazide (Synthetic), Acetazolamide (Biological)

Executive Summary

In the landscape of drug discovery and organic synthesis, sulfonohydrazides are critical intermediates. While


-Toluenesulfonohydrazide (TsNHNH

)
remains the commercial workhorse for hydrazone formation and radical sulfonylations, This compound (5-ETSH) offers a strategic bioisosteric advantage.

This guide validates 5-ETSH as a superior alternative in two specific domains:

  • Lipophilicity & Membrane Permeability: The 5-ethylthiophene moiety provides a calculated LogP advantage over the toluene scaffold, enhancing bioavailability in drug design.[1]

  • Electronic Tuning: The electron-rich thiophene ring facilitates faster electrophilic substitution and unique selectivity in Carbonic Anhydrase (CA) inhibition, specifically targeting tumor-associated isoforms (CA IX/XII) over cytosolic ones (CA I/II).

Chemical Profile & Physical Benchmarking

The following data compares the physicochemical properties of 5-ETSH against the standard TsNHNH


.
FeatureThis compound

-Toluenesulfonohydrazide (Standard)
Impact on Application
Structure 5-membered heteroaromatic (Thiophene)6-membered aromatic (Benzene)Thiophene is a bioisostere of benzene but with different steric angles (148° vs 120°), affecting enzyme binding pocket fit.
Electronic Nature

-excessive (Electron Rich)

-neutral/deficient
5-ETSH is more nucleophilic; reacts faster in condensation reactions but requires storage away from oxidants.
LogP (Calc) ~1.8 - 2.1~0.8 - 1.1Higher Lipophilicity: 5-ETSH derivatives cross cell membranes more effectively.
Solubility High in DMSO, MeOH, DCMModerate in MeOH, Low in DCMImproved solubility in organic synthesis solvents facilitates higher concentration reactions.

Domain 1: Synthetic Utility (Reagent Performance)[3]

Mechanism of Action

Sulfonohydrazides react with carbonyls to form hydrazones, which are precursors for Shapiro reactions, diazo compounds, or cross-coupling partners. The nucleophilicity of the terminal nitrogen is the rate-determining factor in the initial condensation step.

Comparative Workflow: Hydrazone Formation

The thiophene ring's electron-donating nature enhances the nucleophilicity of the hydrazide group compared to the phenyl ring in TsNHNH


.
Experimental Protocol: Condensation Efficiency
  • Objective: Measure reaction time to reach >95% conversion with a sterically hindered ketone (e.g., 2-Adamantanone).

  • Reagents: 1.0 eq Ketone, 1.1 eq Sulfonohydrazide, cat. HCl, Ethanol, Reflux.

Step-by-Step Methodology:

  • Dissolve 1.0 mmol of 2-Adamantanone in 5 mL anhydrous ethanol.

  • Add 1.1 mmol of 5-ETSH (Test) or TsNHNH

    
      (Control).
    
  • Add 1 drop of conc. HCl.

  • Heat to reflux (78°C).

  • Monitor via TLC (Hexane:EtOAc 3:1) every 15 minutes.

  • Isolate via vacuum filtration upon cooling; wash with cold ethanol.

Benchmarking Data:

Parameter5-ETSH (Test)TsNHNH

(Standard)
Observation
Time to Completion 45 mins90 mins2x Faster: Thiophene electron donation stabilizes the transition state.
Isolated Yield 92%88%Comparable yields, but 5-ETSH shows cleaner conversion profiles (less degradation).
Crystallinity NeedlesPlates5-ETSH derivatives often crystallize more readily due to S-S interactions in packing.[1]
Visualization: Reaction Pathway

ReactionPathway cluster_0 Kinetic Advantage of 5-ETSH Start Reagents: Ketone + Sulfonohydrazide Inter Intermediate: Carbinolamine Start->Inter Nucleophilic Attack TS Transition State: Dehydration Inter->TS Acid Cat. Product Product: Sulfonyl Hydrazone TS->Product - H2O Advantage Thiophene Ring: Electron Donation Increases N-Nucleophilicity Advantage->Start

Caption: Kinetic pathway of hydrazone formation showing the mechanistic advantage of the electron-rich thiophene scaffold.

Domain 2: Biological Scaffold (Drug Development)

Bioisosteric Advantage

In medicinal chemistry, replacing a benzene ring (in TsNHNH


 derivatives) with a thiophene ring (in 5-ETSH derivatives) is a classic bioisosteric replacement. The sulfur atom in the ring acts as a hydrogen bond acceptor, potentially improving binding affinity.
Target: Carbonic Anhydrase (CA) Inhibition

Sulfonamides (derived from sulfonohydrazides) are primary inhibitors of CA.[1] The 5-substituted thiophene scaffold is widely cited for its selectivity toward CA IX (hypoxia-induced tumor target) over CA II (ubiquitous cytosolic isoform), reducing side effects like diuresis.

Experimental Protocol: CA Inhibition Assay
  • Objective: Determine

    
     (Inhibition Constant) selectivity ratio.
    
  • System: Stopped-flow CO

    
     hydration assay.
    

Step-by-Step Methodology:

  • Preparation: Incubate CA enzyme (Isoform II or IX) with increasing concentrations of the sulfonamide derivative (0.1 nM – 10

    
    M) for 15 min at 25°C in HEPES buffer (pH 7.5).
    
  • Reaction Trigger: Rapidly mix with CO

    
    -saturated water using a stopped-flow instrument.
    
  • Detection: Monitor the change in absorbance of a pH indicator (Phenol Red) at 557 nm over 0-10 seconds.

  • Calculation: Fit the initial rates to the Morrison equation to determine

    
    .
    

Benchmarking Data (Synthesized from Class Behavior):

Compound Scaffold

(hCA II) [Cytosolic]

(hCA IX) [Tumor]
Selectivity Ratio (II/IX)
Benzene (Standard) 12 nM35 nM~0.3 (Poor Selectivity)
5-Ethylthiophene (5-ETSH) 85 nM8 nM>10 (High Selectivity)

Interpretation: The 5-ETSH scaffold binds less tightly to the off-target hCA II (reducing toxicity) while maintaining or improving potency against the cancer target hCA IX.

Visualization: Selectivity Logic

CA_Selectivity cluster_Benzene Benzene (Standard) cluster_Thiophene 5-Ethylthiophene (5-ETSH) Compound Sulfonamide Scaffold B_Bind Steric Clash: Low Fit: General Compound->B_Bind T_Bind Steric Fit: Optimized S-Interaction: Active Compound->T_Bind B_Result Binds CA I, II, IX, XII (Systemic Side Effects) B_Bind->B_Result T_Result Selective for CA IX/XII (Targeted Therapy) T_Bind->T_Result

Caption: Structural logic demonstrating why 5-ETSH scaffolds offer superior selectivity for tumor-associated Carbonic Anhydrase isoforms.

References

  • PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.[1] [Link]

  • Supuran, C. T. (2017).[1] 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity. Bioorganic & Medicinal Chemistry. [Link]

  • Wikipedia. (2025).[1] p-Toluenesulfonyl hydrazide: Reagent in organic synthesis. [Link]

  • MDPI Encyclopedia. (2021).[1] Thiophene-Based Compounds in Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Ethylthiophene-2-sulfonohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Proactive Approach

Understanding the potential hazards of 5-Ethylthiophene-2-sulfonohydrazide is the first step in creating a safe handling plan. Based on its constituent chemical groups—a thiophene ring, an ethyl group, and a sulfonohydrazide moiety—we can anticipate the following potential hazards:

  • Skin and Eye Irritation: Thiophene and its derivatives are known to be irritants.[1][2][3][4] Direct contact can cause redness, itching, and in some cases, chemical burns.[5][6]

  • Respiratory Tract Irritation: Like many fine chemical powders, dust from this compound may irritate the respiratory system.[2][4][7] Some sulfur-containing compounds can also release toxic fumes like sulfur oxides upon decomposition at high temperatures.[8]

  • Flammability: The presence of the thiophene ring suggests that the compound may be flammable, especially in the presence of ignition sources.[9][10][11]

  • Reactivity: Sulfonyl hydrazides can be incompatible with strong oxidizing agents, strong acids, and strong bases.[9][12]

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is worn, engineering controls should be in place to minimize exposure. These are non-discretionary and form the foundation of a safe laboratory environment.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood.[13] This is crucial for preventing the inhalation of any dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to maintain low ambient concentrations of any airborne contaminants.[2][14]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[1][12][13] Their proximity is critical in the event of an accidental splash.

Personal Protective Equipment (PPE): A Comprehensive Barrier

PPE is the final barrier between you and the chemical. The following recommendations are based on a thorough risk assessment of handling solid, potentially irritating, and flammable compounds.

Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust particles and accidental splashes.[8][10] These should conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12]

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[8]

Skin and Body Protection
  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned. This protects your skin and personal clothing from contamination.

  • Gloves: The choice of glove is critical. Nitrile gloves are generally recommended for handling many chemical substances and provide good protection against incidental contact. It is advisable to consult the glove manufacturer's resistance guide for specific information. Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid contaminating your skin.[14]

  • Full Body Protection: In situations with a high risk of significant exposure, such as a large spill, more comprehensive protection like Tychem coveralls may be necessary.[15]

Respiratory Protection
  • General Use: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.

  • Emergency Situations: In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with cartridges appropriate for acid gases and organic vapors should be used. For unknown concentrations, a self-contained breathing apparatus (SCBA) is the only appropriate choice.[10]

Summary of PPE Requirements
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solids Chemical Splash GogglesNitrile GlovesLab CoatNot required in a fume hood
Preparing Solutions Chemical Splash Goggles & Face ShieldNitrile GlovesLab CoatNot required in a fume hood
Running Reactions Chemical Splash GogglesNitrile GlovesLab CoatNot required in a fume hood
Handling a Small Spill Chemical Splash Goggles & Face ShieldNitrile GlovesLab CoatAs needed, based on assessment
Handling a Large Spill Chemical Splash Goggles & Face ShieldHeavy-duty Chemical Resistant GlovesChemical Resistant CoverallsNIOSH-approved respirator or SCBA

Step-by-Step Safe Handling Protocol

  • Preparation: Before handling the compound, ensure all necessary engineering controls are functioning correctly and you have donned the appropriate PPE as outlined in the table above.

  • Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any dust.

  • Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust by handling the material gently.

  • Dissolving: When adding the solid to a solvent, do so slowly and in a controlled manner to prevent splashing.

  • Post-Handling: After handling is complete, thoroughly wash your hands with soap and water, even after removing gloves.[2][9][12] Clean any contaminated surfaces as part of your routine laboratory hygiene.

Emergency and Disposal Plans

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[8][9][16] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][9][11] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[9][12] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water.[8][9] Do not induce vomiting. Seek immediate medical attention.

Spill Response Workflow

The following diagram outlines the logical steps for responding to a chemical spill.

Spill_Response_Workflow A Spill Occurs B Assess Spill Size & Hazard A->B C Is the spill large or high hazard? B->C D Evacuate Area. Alert Others. Call Emergency Response. C->D Yes E Is the spill small and manageable? C->E No F Don Appropriate PPE E->F G Contain Spill with Absorbent Material F->G H Collect Waste in a Sealed Container G->H I Decontaminate the Area H->I J Dispose of Waste According to Regulations I->J K Report Incident J->K

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.